molecular formula C9H12OS B3394596 4-Methyl-2-[(methylthio)methyl]phenol CAS No. 4526-38-9

4-Methyl-2-[(methylthio)methyl]phenol

Cat. No.: B3394596
CAS No.: 4526-38-9
M. Wt: 168.26 g/mol
InChI Key: AHHVLSOMJJHBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[(methylthio)methyl]phenol (CAS 4526-38-9) is an organic compound with the molecular formula C 9 H 12 OS and a molecular weight of 168.26 g/mol . This phenolic derivative is a versatile building block in scientific research, particularly in the field of coordination chemistry and ligand design. Its structure, featuring both a phenolic hydroxyl group and a thioether-containing alkyl chain, allows it to act as a precursor for the development of more complex molecular frameworks . This compound holds significant research value for constructing polydentate ligands that can coordinate to various metal ions. Specifically, phenolic compounds with methylthio substituents, such as this one, can be used to synthesize ligands that model the active sites of metalloenzymes . These model systems are crucial for studying biological processes like catecholase and galactose oxidase activity . The mechanism of action for this compound is based on its ability to be functionalized; it can undergo reactions where a methylene group is inserted between the phenol and amine groups of other molecules, leading to the formation of tripodal or linear phenolate-amine ligands . These advanced ligands are capable of forming mono- and poly-nuclear metal complexes, which are investigated for their magnetic properties and potential as artificial nucleases for DNA cleavage . Please note that this product is intended for research purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(methylsulfanylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7-3-4-9(10)8(5-7)6-11-2/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHVLSOMJJHBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493824
Record name 4-Methyl-2-[(methylsulfanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4526-38-9
Record name 4-Methyl-2-[(methylsulfanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methylthiophenol Derivatives: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: This guide addresses the properties, synthesis, and applications of methylthiophenol derivatives. Initial research for the specific compound 4-Methyl-2-[(methylthio)methyl]phenol (CAS 4526-38-9) yielded limited publicly available data. Consequently, this guide focuses on the closely related and well-documented isomers, 4-methyl-2-(methylthio)phenol and 4-(methylthio)phenol (CAS 1073-72-9) , to provide a comprehensive and technically valuable resource for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are broadly applicable to the study of substituted phenolic compounds.

Introduction to Methylthiophenol Derivatives

Methylthiophenol derivatives are a class of organic compounds characterized by a phenol ring substituted with one or more methyl and methylthio groups. These compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, owing to their versatile chemical reactivity and biological activity. The interplay of the hydroxyl, methyl, and methylthio functional groups on the aromatic ring imparts unique physicochemical properties that can be fine-tuned through synthetic modification. This guide will delve into the core characteristics of these compounds, providing a foundational understanding for their application in research and development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of methylthiophenol derivatives are dictated by their molecular structure. The following tables summarize the key properties for 4-(methylthio)phenol, a representative and well-characterized member of this class.

Table 1: Physicochemical Properties of 4-(Methylthio)phenol
PropertyValueSource
CAS Number 1073-72-9[1]
Molecular Formula C₇H₈OS[1][2]
Molecular Weight 140.20 g/mol [1][2]
Appearance White to pale brown solid[3]
Melting Point 84-86 °C[3]
Boiling Point 153-156 °C at 20 mmHg[3]
Water Solubility 9.59 g/L[2]
pKa 9.53 at 25 °C[3]
Table 2: Spectroscopic Data for 4-(Methylthio)phenol
Spectroscopic TechniqueKey FeaturesSource
¹H NMR (CDCl₃) δ ~7.22 (d, 2H, Ar-H), ~6.79 (d, 2H, Ar-H), ~5.0 (s, 1H, -OH), ~2.44 (s, 3H, -SCH₃)[4]
¹³C NMR (CDCl₃) Signals corresponding to aromatic carbons and the methyl carbon of the methylthio group.[5]
Infrared (IR) Characteristic peaks for O-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-S stretching.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 140, with fragmentation patterns corresponding to the loss of functional groups.

Synthesis of Methylthiophenol Derivatives

The synthesis of methylthiophenol derivatives can be achieved through various synthetic routes. A common approach involves the direct sulfenylation of a corresponding cresol or phenol.

Synthesis of 4-methyl-2-(methylthio)phenol

A documented method for the synthesis of 4-methyl-2-(methylthio)phenol involves the reaction of p-cresol with methyldisulfide in the presence of an aluminum catalyst.[6]

Experimental Protocol:

  • A mixture of para-cresol (65 grams, 0.60 moles) and toluene (20 ml) is distilled to remove any water.[6]

  • Aluminum turnings (1.1 grams, 0.04 gram-atoms) are added to the dried para-cresol.[6]

  • The mixture is heated to 150-160 °C until the evolution of hydrogen gas ceases.[6]

  • Methyldisulfide (36 ml, 0.4 moles) is added, and the mixture is heated at reflux (approximately 160 °C) overnight.[6]

  • The reaction mixture is refluxed for an additional 4 hours.[6]

  • The product is then isolated by vacuum distillation.[6]

This procedure yields 4-methyl-2-(methylthio)-phenol, with its identity confirmed by NMR analysis.[6]

Synthesis of 4-methyl-2-(methylthio)phenol p-Cresol p-Cresol Reaction Aluminum Catalyst 150-160°C, Reflux p-Cresol->Reaction Methyldisulfide Methyldisulfide Methyldisulfide->Reaction Product 4-methyl-2-(methylthio)phenol Reaction->Product

Caption: Synthesis of 4-methyl-2-(methylthio)phenol from p-cresol.

Applications in Research and Development

Methylthiophenol derivatives serve as important intermediates in the synthesis of a wide range of valuable compounds.

  • Agrochemicals: These compounds are precursors to various pesticides and herbicides.

  • Pharmaceuticals: The phenolic and thioether moieties provide a scaffold for the development of new therapeutic agents.[7] They are used as intermediates in the synthesis of more complex pharmaceutical compounds.[7]

  • Dyestuffs: Their chemical structure allows for their incorporation into dye molecules.[2]

  • Organic Synthesis: They are versatile building blocks in various organic reactions, including those for creating phosphoramidodithioate intermediates.[3]

Applications of Methylthiophenol Derivatives Core Methylthiophenol Derivatives Agrochemicals Agrochemicals Core->Agrochemicals Pharmaceuticals Pharmaceuticals Core->Pharmaceuticals Dyestuffs Dyestuffs Core->Dyestuffs Organic_Synthesis Organic Synthesis Core->Organic_Synthesis

Caption: Key application areas for methylthiophenol derivatives.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling methylthiophenol derivatives.

  • Hazards: These compounds can be harmful if swallowed, in contact with skin, or inhaled.[8] They can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[8]

  • Handling: Use only in a well-ventilated area and avoid breathing dust or fumes.[8] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from oxidizing agents.[2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methylthiophenol derivatives are a versatile class of compounds with significant potential in various scientific and industrial applications. While information on the specific isomer 4-Methyl-2-[(methylthio)methyl]phenol is limited, the study of its well-documented analogues provides a strong foundation for understanding its potential properties and reactivity. Continued research into the synthesis and application of these compounds is likely to uncover new opportunities in drug discovery, materials science, and beyond.

References

  • Bhanja, P., Das, S. K., Patra, A. K., & Bhaumik, A. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Retrieved from [Link]

  • CPAChem. (2019, May 16). Safety data sheet: 4-Methylphenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-(methyl thio) phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14086, 4-(Methylthio)phenol. Retrieved from [Link]

Sources

Technical Monograph: 2-((Methylthio)methyl)-p-cresol

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Synthetic Methodologies, and Pharmacophore Applications

Chemical Identity & Structural Analysis

2-((Methylthio)methyl)-p-cresol is a bifunctional organic scaffold characterized by a phenolic core substituted with a methyl group at the para position and a (methylthio)methyl moiety at the ortho position. This molecule represents a critical "masked" antioxidant and a versatile intermediate in the synthesis of lipophilic drug candidates.

Its structure combines the redox-active properties of hindered phenols with the metabolic reactivity of thioethers, making it a valuable probe in medicinal chemistry for studying oxidative stress and sulfoxidation metabolism.

Physicochemical Profile

The following data summarizes the core properties relevant to formulation and synthesis.

PropertyValue / DescriptionRelevance
IUPAC Name 2-((Methylthio)methyl)-4-methylphenolOfficial nomenclature
Molecular Formula C₉H₁₂OSStoichiometry
Molecular Weight 168.26 g/mol Mass balance calculations
Predicted LogP ~2.8 - 3.2Lipophilicity; indicates good membrane permeability
pKa (Phenolic) ~10.0 - 10.5Acidity; slightly higher than phenol due to alkyl donation
Appearance Colorless to pale yellow oil/solidOxidation leads to yellowing
Solubility Soluble in EtOH, DMSO, DCM; Insoluble in H₂OOrganic synthesis compatibility

Synthetic Pathways & Mechanistic Insight

The synthesis of 2-((methylthio)methyl)-p-cresol is a classic example of ortho-selective functionalization via a sulfonium ylide intermediate. While Mannich-type reactions (Formaldehyde + Methanethiol) are used industrially, the laboratory standard for high regioselectivity is the Pummerer-type rearrangement using Dimethyl Sulfoxide (DMSO) as the carbon source.

Primary Protocol: DMSO-Mediated Ortho-Alkylation

This method utilizes the reaction between p-cresol and activated DMSO. The activation of DMSO generates an electrophilic thionium species that reacts with the phenol.

Mechanistic Pathway (The [2,3]-Sigmatropic Rearrangement)

Unlike standard electrophilic aromatic substitution, this reaction proceeds through a specific rearrangement that guarantees ortho selectivity.

  • Activation: DMSO reacts with an activator (e.g., Acetic Anhydride, DCC, or Thionyl Chloride) to form an acyloxysulfonium salt.

  • Substitution: The phenol attacks the sulfur, forming an aryloxysulfonium salt.

  • Ylide Formation: Base-promoted deprotonation creates a sulfur ylide.

  • Rearrangement: A concerted [2,3]-sigmatropic rearrangement moves the methylthiomethyl group to the ortho position, restoring aromaticity via tautomerization.

SynthesisMechanism DMSO DMSO + Activator (Ac2O) ActiveSpecies Acyloxysulfonium Intermediate DMSO->ActiveSpecies Activation SulfoniumSalt Aryloxysulfonium Salt ActiveSpecies->SulfoniumSalt + p-Cresol (-AcOH) PCresol p-Cresol Ylide Sulfonium Ylide (Intermediate) SulfoniumSalt->Ylide -H+ (Base) Rearrangement [2,3]-Sigmatropic Rearrangement Ylide->Rearrangement Intramolecular Product 2-((Methylthio)methyl)- p-cresol Rearrangement->Product Tautomerization

Figure 1: The mechanistic flow of DMSO-mediated ortho-alkylation. The [2,3]-sigmatropic rearrangement is the key step ensuring regioselectivity.

Experimental Protocol: Synthesis via DMSO/Acetic Anhydride

Safety Note: This reaction produces dimethyl sulfide (DMS) as a byproduct in side reactions, which has a potent stench. Work in a well-ventilated fume hood. Phenols are corrosive.[1][2]

Reagents
  • Substrate: p-Cresol (10.8 g, 100 mmol)

  • Reagent/Solvent: Dimethyl Sulfoxide (DMSO) (50 mL, excess)

  • Activator: Acetic Anhydride (30 mL)

  • Quench: Brine, Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve p-cresol in DMSO.

  • Addition: Cool the solution to 0–5 °C using an ice bath. Add acetic anhydride dropwise over 30 minutes. Reasoning: Exothermic reaction control prevents runaway polymerization or O-acetylation side products.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–24 hours.

    • Monitoring: Check progress via TLC (Hexane/Ethyl Acetate 4:1). The product will be less polar than the starting phenol.

  • Quenching: Pour the reaction mixture slowly into 200 mL of ice-cold saturated NaHCO₃ solution. Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with Diethyl Ether or Dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) to remove residual DMSO, followed by brine (1 x 50 mL).

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Eluent: 0-10% EtOAc in Hexanes).

Applications in Drug Development & Materials

The 2-((methylthio)methyl)-p-cresol scaffold serves two distinct roles in applied science: as a Reactive Oxygen Species (ROS) scavenger and as a Metabolic Precursor .

Antioxidant Mechanism (HAT)

Similar to BHT (Butylated Hydroxytoluene), this molecule acts as a chain-breaking antioxidant. The ortho-thioether group provides auxiliary stabilization to the phenoxy radical formed after Hydrogen Atom Transfer (HAT).

Metabolic Probe (Sulfoxidation)

In drug discovery, the thioether moiety (-S-Me) is a "soft spot" for metabolic oxidation by Cytochrome P450 and Flavin-containing Monooxygenases (FMO).

  • Phase I Metabolism: Oxidation to the Sulfoxide (chiral) and subsequently to the Sulfone .

  • Utility: Researchers use this moiety to tune the polarity and half-life of drug candidates. The sulfoxide is significantly more polar, altering the LogD and solubility profile.

MetabolicPathway Parent 2-((Methylthio)methyl)-p-cresol (Lipophilic Thioether) Radical Phenoxy Radical (Antioxidant Action) Parent->Radical -H• (ROS Scavenging) Sulfoxide Sulfoxide Metabolite (Polar, Chiral) Parent->Sulfoxide CYP450 / FMO (Oxidation) Sulfone Sulfone Metabolite (Highly Polar, Stable) Sulfoxide->Sulfone CYP450 (Further Oxidation)

Figure 2: Divergent reactivity pathways: Radical scavenging (antioxidant) vs. Metabolic oxidation (pharmacokinetics).

References

  • Sato, K., et al. (1981). "Selective ortho-methylthiomethylation of phenols with dimethyl sulphoxide and thionyl chloride." Journal of the Chemical Society, Perkin Transactions 1.

  • Corey, E. J., & Kim, C. U. (1972). "New and highly effective method for the oxidation of primary and secondary alcohols to carbonyl compounds (Corey-Kim Oxidation)." Journal of the American Chemical Society.[3] (Foundational mechanism reference).

  • Burkina, V., et al. (2018).[4] "Biotransformation of p-cresol and its toxicity." Frontiers in Pharmacology. (Context on p-cresol metabolism).

  • Sigma-Aldrich. "2-[(Methylthio)methyl]phenol Product Sheet." (Structural analogue verification).

Sources

Technical Guide: Organoleptic & Structural Properties of Methylthiomethyl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the organoleptic and physicochemical properties of methylthiomethyl phenols .

Executive Summary & Chemical Identity

Methylthiomethyl (MTM) phenols represent a specialized class of sulfur-containing aromatics characterized by the presence of a (methylthio)methyl group (


) attached directly to the phenolic ring.

These compounds are frequently confused with their structural analogs, the (methylthio)phenols (thioethers), such as 2-(methylthio)phenol (CAS 1073-29-6). This distinction is critical in application: whereas thioethers are potent "meaty" and "savory" flavorants, MTM-phenols exhibit a distinct, often milder organoleptic profile driven by the methylene bridge (


) which insulates the sulfur atom from the aromatic 

-system.
Structural Classification
Compound ClassStructureChemical NamePrimary Organoleptic Character
MTM-Phenol

2-(Methylthiomethyl)phenolNutty, Vegetable, Green, Faint Sulfurous
Thioether Phenol

2-(Methylthio)phenolMeaty, Savory, Onion, Garlic
MTM-Ether


-Methylthiomethyl phenol
Fruity, Ethereal (Protecting Group)

Synthesis & Mechanistic Pathways

The synthesis of methylthiomethyl phenols is primarily achieved via Pummerer-type rearrangements using dimethyl sulfoxide (DMSO) as the methylene and methylthio source. This method is preferred over the use of toxic chloromethyl methyl sulfide.

DMSO-Mediated Methylthiomethylation

The reaction typically involves the activation of DMSO with an electrophile (e.g., acetic anhydride, oxalyl chloride) to form a sulfonium intermediate, which then undergoes rearrangement to attack the phenol ring.

Key Protocol:

  • Activation: DMSO reacts with acetic anhydride to form the acetoxysulfonium ion.

  • Rearrangement: Elimination of acetic acid generates the reactive thionium ion (

    
    ).
    
  • Substitution: The phenol, often activated as a phenoxide, attacks the thionium ion. Note: Direct C-alkylation favors the ortho position due to hydrogen bonding stabilization.

Reaction Mechanism Diagram

The following diagram illustrates the divergence between O-alkylation (ether formation) and C-alkylation (ring substitution), which dictates the final organoleptic properties.

MTM_Synthesis DMSO DMSO (CH3)2S=O Pummerer Pummerer Intermediate [Me-S+=CH2] DMSO->Pummerer Activation Activator Activator (Ac2O / (COCl)2) Activator->Pummerer O_Alk O-Alkyl Product (Ether) Ar-O-CH2-S-Me Pummerer->O_Alk Attack at Oxygen C_Alk C-Alkyl Product (MTM-Phenol) HO-Ar-CH2-S-Me Pummerer->C_Alk Attack at Carbon (Ortho) Phenol Phenol (Ar-OH) Phenol->O_Alk Phenol->C_Alk Quinone o-Quinone Methide (Reactive Intermediate) C_Alk->Quinone Thermal/Base Elimination

Caption: Divergent synthesis pathways for Methylthiomethyl (MTM) derivatives. C-alkylation yields the organoleptically active phenol, while C-alkylation products can further react to form o-quinone methides.

Organoleptic Properties

The sensory profile of methylthiomethyl phenols is governed by the insulating methylene bridge . Unlike direct thioethers, where the sulfur lone pair conjugates with the aromatic ring (creating intense "meaty" notes), the MTM group behaves more like an aliphatic sulfide attached to a ring.

Sensory Profile Analysis[3][4][5][6]
  • Odor Character:

    • Primary: Nutty, vegetable-like, green.

    • Secondary: Faint sulfurous, alliaceous (onion-skin), earthy.

    • Absence: Lacks the deep, savory, "umami" aroma of 2-(methylthio)phenol.

  • Threshold: Generally higher (less potent) than the corresponding thioethers.

  • Flavor Contribution: In dilution, MTM-phenols contribute "freshness" or "green" notes to savory complexes, rather than the "meaty" base note.

Structure-Odor Relationship (SAR)

The organoleptic difference is explained by the electronic environment of the sulfur atom:

  • Thioether (

    
    ):  Sulfur is 
    
    
    
    -hybridized (conjugated). High electron density on the ring.
    • Result: High-impact, savory/meaty.

  • MTM-Phenol (

    
    ):  Sulfur is 
    
    
    
    -hybridized (non-conjugated). Sulfur retains aliphatic sulfide character.
    • Result: Milder, nutty, vegetable, similar to methional or simple alkyl sulfides.

Comparative Sensory Data
CompoundStructureOdor DescriptorsApplication
2-(Methylthio)phenol

Meaty, Ham, Bacon, SmokyMeat analogs, Soups
2-(Methylthiomethyl)phenol

Nutty, Green, Onion-skinVegetable flavors, Modifications
Pyrazine, 2-(methylthiomethyl)-

Roasted Nut, EarthyCoffee, Cocoa, Nut flavors

Applications in Drug Development & Synthesis

While MTM-phenols have niche uses in flavor, their primary utility in drug development lies in their role as masked reactive intermediates .

o-Quinone Methide Precursors

2-(Methylthiomethyl)phenols serve as stable precursors to o-quinone methides (


-QM). Under thermal or basic conditions, the methylthio group can be eliminated (or activated), generating the highly reactive 

-QM species.
  • Utility:

    
    -QM intermediates undergo [4+2] cycloadditions (hetero-Diels-Alder) to form chromans  and dihydrobenzopyrans , which are core scaffolds in many pharmaceutical drugs (e.g., Vitamin E analogs, antihypertensives).
    
  • Protocol: Heating 2-(methylthiomethyl)phenol with an alkene dienophile generates the chroman scaffold.

Thia-Aza Macrocycles

Recent research utilizes 4-methyl-2-(methylthiomethyl)phenol in Mannich-type reactions to synthesize novel thia-aza macrocycles . The MTM group directs the regiochemistry of the substitution, allowing for precise construction of large ring systems used in host-guest chemistry and drug delivery.

Safety & Handling

  • Toxicity: MTM-phenols are generally less toxic than the chloromethylating agents (e.g., chloromethyl methyl ether) used to synthesize them. However, they should be handled as irritants.

  • Oxidation Sensitivity: The thioether moiety is susceptible to oxidation to sulfoxides (

    
    ) and sulfones  (
    
    
    
    ).
    • Impact: Oxidation destroys the "nutty/sulfurous" notes and renders the molecule odorless or metallic.

    • Storage: Store under inert gas (Nitrogen/Argon) at low temperatures (<4°C).

  • Metabolic Fate: In vivo, the MTM group may undergo S-oxidation or oxidative dealkylation.

References

  • Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate. RSC Advances, 2022.

  • Preparation and odor characteristics of methylthiomethyl carboxylates. Flavour and Fragrance Journal, 2019.

  • 2-(methyl thio) phenol (CAS 1073-29-6) Organoleptic Profile. The Good Scents Company.

  • Reaction of 4-Methyl-2-(methylthiomethyl)phenol with Succinaldehyde. BenchChem Technical Guide.

  • Thiomethoxymethylation of phenols by dimethyl sulfoxide and acetic anhydride. The Journal of Organic Chemistry, 1970.

The Enigmatic World of Sulfur-Containing Phenolic Flavor Compounds: A Technical Guide for Researchers and Developers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sulfur-containing phenolic compounds represent a fascinating and impactful class of flavor molecules that significantly shape the sensory profiles of a diverse range of foods and beverages. From the smoky notes of whisky and roasted coffee to the savory character of grilled meats, their influence is both profound and complex. This technical guide provides an in-depth exploration of the core chemistry, biosynthesis, sensory attributes, and analytical methodologies pertinent to these potent flavor compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to offer a comprehensive resource for understanding and harnessing the power of sulfur-containing phenolic flavors.

Introduction: The Dual Nature of Sulfur in Flavor Chemistry

Sulfur compounds are notorious in chemistry for their often pungent and unpleasant odors. However, when a sulfur-containing functional group is integrated into a phenolic structure, a remarkable transformation of sensory properties can occur. The resulting molecules are responsible for some of the most desirable and character-defining aromas in our food. This guide will navigate the chemistry of these compounds, their natural origins, and their formation during processing, providing a foundational understanding for their targeted analysis and application.

The primary focus of this guide will be on volatile and semi-volatile sulfur-containing phenolic compounds that contribute to the flavor of foods and beverages. While other sulfur-containing flavor compounds are of immense importance, this guide will specifically emphasize those with a phenolic moiety, such as guaiacol and syringol and their sulfur-containing derivatives, as well as related compounds like benzothiazole which, while heterocyclic, shares a close relationship in the context of food flavor chemistry.

The Chemical Landscape of Sulfur-Containing Phenolic Flavor Compounds

The flavor impact of these compounds is intrinsically linked to their chemical structure. The interplay between the phenolic ring, its substituents (such as methoxy groups), and the sulfur-containing functional group dictates the resulting aroma.

Key Structural Classes
  • Thiols (Mercaptans): The presence of a thiol (-SH) group on a phenolic backbone can impart a range of aromas, from roasted and savory to fruity and tropical at very low concentrations. However, at higher concentrations, they can be perceived as unpleasant.

  • Sulfides and Disulfides: These compounds, containing a C-S-C or C-S-S-C linkage respectively, often contribute meaty, cooked, or savory notes.

  • Thiazoles: While not strictly phenols, benzothiazoles contain a benzene ring fused to a thiazole ring and are often discussed in the context of phenolic off-flavors. They can impart rubbery, nutty, or meaty aromas.[1][2]

Representative Sulfur-Containing Phenolic Flavor Compounds
CompoundChemical StructureSensory DescriptorsTypical Occurrence
Guaiacol C₇H₈O₂Smoky, phenolic, medicinal, bacon-like[3][4]Smoked foods, roasted coffee, whisky[5][6]
Syringol C₈H₁₀O₃Smoky, spicy, sweet, woody[4][7]Smoked foods, particularly from hardwoods[7][8]
4-Methylguaiacol C₈H₁₀O₂Smoky, spicy, clovelikeSmoked meats, coffee[9]
4-Ethylguaiacol C₉H₁₂O₂Spicy, clovelike, smoky, medicinalFermented beverages (wine, beer)
Benzothiazole C₇H₅NSMeaty, rubbery, nutty, coffee-like[10][11][12]Cooked meats, dairy products, some fruits[2][13]

Genesis of Flavor: Biosynthesis and Formation Pathways

The presence of sulfur-containing phenolic compounds in food is a result of both natural biosynthetic processes in plants and chemical transformations during food processing.

Biosynthesis in Plants: The Lignin Connection

The primary precursors to many phenolic flavor compounds, including guaiacol and syringol, are the monolignols, specifically coniferyl and sinapyl alcohol, which are the building blocks of lignin.[6][7] Lignin is a complex polymer that provides structural support to plants. The ratio of guaiacyl (G) to syringyl (S) units in lignin varies between plant species, influencing the composition of phenolic compounds released upon degradation.[10]

Caption: Biosynthesis of Guaiacyl and Syringyl Lignin from Monolignol Precursors.

While the direct biosynthesis of volatile sulfur-containing phenolic compounds in plants is not extensively documented, it is understood that the phenolic backbone originates from the shikimate pathway, leading to the formation of phenylalanine and tyrosine, which are precursors to a vast array of phenolic compounds, including lignin monomers. The incorporation of sulfur is believed to occur through subsequent enzymatic reactions, although specific pathways for many flavor compounds remain an active area of research.

Formation During Food Processing

Thermal processing is a major contributor to the formation of sulfur-containing phenolic flavor compounds.

The smoking of food is a prime example of lignin pyrolysis. The high temperatures break down the complex lignin polymer into smaller, volatile phenolic compounds, including guaiacol and syringol.[14][15] The type of wood used for smoking significantly impacts the flavor profile, due to the different G/S ratios in the lignin of various wood species.[10] Hardwoods, for instance, are rich in syringyl units and produce a milder, sweeter smoke flavor.[6]

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a cornerstone of flavor formation in cooked foods.[16][17] When sulfur-containing amino acids like cysteine and methionine participate in the Maillard reaction, a diverse array of sulfur-containing flavor compounds can be generated.[18] While the direct formation of phenolic sulfur compounds through this pathway is less common, the reaction products can interact with phenolic compounds already present in the food matrix, leading to the formation of novel flavor molecules. For example, the reaction of cysteine with furfural, a product of the Maillard reaction, can lead to the formation of 2-furfurylthiol, a potent coffee aroma compound.[5][19]

Maillard_Reaction_Sulfur Reducing Sugars Reducing Sugars Maillard Reaction Maillard Reaction Reducing Sugars->Maillard Reaction Amino Acids (e.g., Cysteine) Amino Acids (e.g., Cysteine) Amino Acids (e.g., Cysteine)->Maillard Reaction Intermediate Products (e.g., Furfural) Intermediate Products (e.g., Furfural) Maillard Reaction->Intermediate Products (e.g., Furfural) Sulfur-Containing Flavor Compounds (e.g., 2-Furfurylthiol) Sulfur-Containing Flavor Compounds (e.g., 2-Furfurylthiol) Intermediate Products (e.g., Furfural)->Sulfur-Containing Flavor Compounds (e.g., 2-Furfurylthiol) Interaction Interaction Sulfur-Containing Flavor Compounds (e.g., 2-Furfurylthiol)->Interaction Phenolic Compounds Phenolic Compounds Phenolic Compounds->Interaction Complex Flavor Profile Complex Flavor Profile Interaction->Complex Flavor Profile

Caption: Formation of Sulfur Flavor Compounds via the Maillard Reaction and Interaction with Phenolics.

Sensory Perception and Impact

The sensory impact of sulfur-containing phenolic compounds is characterized by their extremely low odor thresholds, meaning they can be detected by the human nose at very low concentrations.[20] Their flavor profile is often dose-dependent, with a compound being perceived as pleasant at low concentrations and unpleasant at higher levels.

Sensory Evaluation Techniques

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[21][22] This allows for the identification of odor-active compounds in a complex mixture.

AEDA is a specific GC-O technique used to determine the "flavor dilution" (FD) factor of odor-active compounds.[23][24] An aroma extract is serially diluted and analyzed by GC-O until no odor can be perceived. The highest dilution at which an odor is still detectable corresponds to the FD factor, providing a measure of the odor potency of a compound.[25]

Analytical Methodologies: A Step-by-Step Guide

The accurate identification and quantification of sulfur-containing phenolic flavor compounds require a combination of selective extraction techniques and sensitive analytical instrumentation.

Sample Preparation: Solid-Phase Microextraction (SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from a sample matrix.[26]

  • Sample Preparation: Place a known amount of the food or beverage sample into a headspace vial. For solid samples, grinding or homogenization may be necessary. For alcoholic beverages, dilution may be required to reduce matrix effects.[26]

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., an isotopically labeled analogue of the target analyte) to the vial.

  • Derivatization (Optional but Recommended for Thiols): For the analysis of reactive thiols, in-fiber or in-sample derivatization can improve stability and chromatographic performance. Reagents such as N-phenylmaleimide can be used.[14][27]

  • Extraction: Expose the SPME fiber to the headspace of the sample vial. The choice of fiber coating is critical; Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often effective for a broad range of volatile sulfur compounds.[26] Extraction time and temperature must be optimized for each matrix and set of analytes.

  • Desorption: Transfer the SPME fiber to the gas chromatograph injector, where the extracted analytes are thermally desorbed onto the GC column.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Operate in splitless mode to maximize the transfer of analytes to the column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[26]

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-Wax) is typically used.

    • Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points and interactions with the stationary phase. An example program could be: hold at 30°C for 6 min, ramp to 130°C at 10°C/min, then ramp to 220°C at 20°C/min and hold for 2 min.[26]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Acquisition Mode: Full scan mode for identification of unknown compounds or Selected Ion Monitoring (SIM) for targeted quantification of known compounds.

Caption: A typical analytical workflow for the analysis of sulfur-containing phenolic flavor compounds.

Synthesis of Reference Standards

The accurate quantification of flavor compounds relies on the availability of high-purity reference standards. For complex matrices, the use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in sample preparation.

Synthesis of Isotopically Labeled Guaiacol

The synthesis of isotopically labeled guaiacol can be achieved through various methods. For instance, [1'-(13)C][5-(2)H]-Vanillin can be prepared by the condensation of guaiacol with [(13)C]-chloroform and a D₂O treatment, which can then be used as a precursor for other labeled compounds.[11] Cambridge Isotope Laboratories, Inc. also provides commercially available labeled guaiacol (ring-¹³C₆, 99%).[26]

Synthesis of 2-Furfurylthiol

A common laboratory synthesis of 2-furfurylthiol involves the reaction of furfuryl alcohol with thiourea in an acidic medium, followed by hydrolysis of the resulting isothiouronium salt.[5][28]

Future Perspectives and Conclusion

The field of sulfur-containing phenolic flavor compounds continues to be an exciting area of research. Advances in analytical instrumentation, particularly high-resolution mass spectrometry and multi-dimensional gas chromatography, will undoubtedly lead to the discovery of new and potent flavor molecules. Furthermore, a deeper understanding of the biosynthetic and formation pathways will enable greater control over the flavor profiles of our food and beverages.

This guide has provided a comprehensive overview of the key aspects of sulfur-containing phenolic flavor compounds, from their fundamental chemistry to their analysis and sensory impact. By equipping researchers and developers with this knowledge, we hope to foster further innovation in the fascinating world of flavor science.

References

  • Aroma Extract Dilution Analysis (AEDA). (2022, August 4). FoodWrite. [Link]

  • Syringol. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Benzothiazole (FDB010915). (2010, April 8). FooDB. [Link]

  • Flavor Bites: Benzothiazole. (2021, December 1). Perfumer & Flavorist. [Link]

  • Benzothiazole. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Zhang, Y., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Nutrition. [Link]

  • Guillén, M. D., & Manzanos, M. J. (2002). Effect of smoking processes on the contents of 10 major phenolic compounds in smoked fillets of herring (Cuplea harengus). Archimer. [Link]

  • Liu, Y., et al. (2022). Impact of roasting on the phenolic and volatile compounds in coffee beans. Food Science & Nutrition. [Link]

  • Feng, Y., et al. (2015). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? PubMed. [Link]

  • Chen, Y., et al. (2018). Sensory Characteristics of Various Concentrations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods. Molecules. [Link]

  • benzothiazole, 95-16-9. (n.d.). The Good Scents Company. [Link]

  • Wang, Q., Chong, J. M., & Pawliszyn, J. (2006). Determination of thiol compounds by automated headspace solid-phase microextraction with in-fiber derivatization. Flavour and Fragrance Journal. [Link]

  • Guaiacol. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Potthast, K. (1979). DETERMINATION OF PHENOLS IN SMOKED MEAT PRODUCTS. Biblioteka Nauki. [Link]

  • Stefanidis, S. D., et al. (2019). Catalytic Fast Pyrolysis of Lignin Isolated by Hybrid Organosolv—Steam Explosion Pretreatment of Hardwood and Softwood Biomass for the Production of Phenolics and Aromatics. MDPI. [Link]

  • Johnson, C. W., et al. (2019). Enabling microbial syringol conversion through structure-guided protein engineering. PubMed. [Link]

  • Guaiacol. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Stefanidis, S. D., et al. (2018). Catalytic Fast Pyrolysis of Kraft Lignin With Conventional, Mesoporous and Nanosized ZSM-5 Zeolite for the Production of Alkyl-Phenols and Aromatics. Frontiers in Chemistry. [Link]

  • Bordiga, M., & Locatelli, M. (2017). Occurrence and Analysis of Sulfur Compounds in Wine. AIR Unimi. [Link]

  • Benzothiazole. (n.d.). The Fragrance Conservatory. [Link]

  • Tian, L., et al. (2023). Effect of Winemaking on Phenolic Compounds and Antioxidant Activities of Msalais Wine. Foods. [Link]

  • Identifying key odor compounds in bourbon using solvent-free aroma dilution analysis and a novel software for interpreting GC-O data. (n.d.). LabRulez GCMS. [Link]

  • Syringol. (2015, September 1). American Chemical Society. [Link]

  • Shibamoto, T., & Yeo, H. (2021). Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. Sandiego. [Link]

  • Kovač, V., et al. (2005). Effect of fermentation conditions on content of phenolic compounds in red wine. SciSpace. [Link]

  • Guaiacol in Savory, Brown, Nut, Fermented & Other Flavors. (2024, December 1). Perfumer & Flavorist. [Link]

  • Syringol (91-10-1): Smoky Phenolic Profile – Fragrance Ingredient. (n.d.). Scentspiracy. [Link]

  • Mottram, D. S. (2002). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. In Flavour Chemistry (pp. 158-173). [Link]

  • Meza, L. I. C., et al. (2023). Changes of polyphenols and antioxidants of arabica coffee varieties during roasting. Archivos Latinoamericanos de Nutrición. [Link]

  • Maillard reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors. [Link]

  • GC-O - Gas Chromatography Analysis - testing technique. (2022, September 7). Norner. [Link]

  • Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. (2001). Journal of Agricultural and Food Chemistry. [Link]

  • De Vita, P., et al. (2012). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Chemical Engineering Transactions. [Link]

  • The Maillard Reaction. (2019, October 9). Sandiego. [Link]

  • Cas 98-02-2,Furfuryl mercaptan. (n.d.). lookchem. [Link]

  • Diagnostic Key Classes of Off-Character Compounds S compounds. (2018, April 13). Viticulture and Enology. [Link]

  • Furan-2-ylmethanethiol. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Peng, Y., et al. (2014). Pyrolysis of lignin for phenols with alkaline additive. Fuel Processing Technology. [Link]

  • Remaud, G. S., et al. (2003). Authentication of Natural Vanilla Flavorings: Isotopic Characterization Using Degradation of Vanillin into Guaiacol. Journal of Agricultural and Food Chemistry. [Link]

  • Exploring Phenolic Compound Enrichment in Bakery Products as a Novel Approach for Maillard Reaction Control. (2024, March 28). Hilaris Publisher. [Link]

  • 2-furfuryl mercaptan. (n.d.). Organic Syntheses Procedure. [Link]

  • Koppel, K., et al. (2017). A Method for GC–Olfactometry Panel Training. Journal of Food Science. [Link]

  • Ferreira, V. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Foods. [Link]

  • 2-Furfurylthiol. (n.d.). NIST WebBook. [Link]

  • Parker, M., et al. (2012). Quantitative analysis of glycoconjugate precursors of guaiacol in smoke-affected grapes using liquid chromatography–tandem mass spectrometry based stable isotope dilution analysis. Journal of Chromatography A. [Link]

Sources

physical properties of 4-Methyl-2-[(methylthio)methyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physical properties, synthesis, and applications of 4-Methyl-2-[(methylthio)methyl]phenol (CAS 4526-38-9).

Executive Summary

4-Methyl-2-[(methylthio)methyl]phenol (also known as 2-((methylthio)methyl)-p-cresol ) is a functionalized phenolic intermediate characterized by the presence of a methylthiomethyl (MTM) group ortho to the phenolic hydroxyl. This structural motif is synthetically significant as a protected form of ortho-hydroxybenzyl derivatives and serves as a precursor to diverse antioxidant scaffolds and agrochemicals.

This guide details the physicochemical profile, synthesis via Pummerer rearrangement, and handling protocols for researchers in organic synthesis and drug development.

Chemical Identity & Structure

Property Details
IUPAC Name 4-Methyl-2-[(methylthio)methyl]phenol
Common Synonyms 2-((Methylthio)methyl)-p-cresol; 2-Methylthiomethyl-4-methylphenol
CAS Number 4526-38-9
Molecular Formula C

H

OS
Molecular Weight 168.26 g/mol
SMILES Cc1ccc(O)c(CSC)c1
InChI Key VKALYYFVKBXHTF-UHFFFAOYSA-N

Physical & Chemical Properties[1][2][3][4][5]

The introduction of the (methylthio)methyl group significantly alters the physical properties compared to the parent p-cresol, primarily by disrupting intermolecular hydrogen bonding and increasing lipophilicity.

Experimental & Predicted Data
Property Value / Range Notes
Physical State Liquid (Oil) or Low-Melting SolidTypically isolated as a viscous oil at RT.
Melting Point -33 °C (Predicted)Remains liquid at standard lab conditions.
Boiling Point 140–145 °C @ 2–5 mmHgHigh boiling point at atm pressure (>250 °C, dec).
Density 1.175 ± 0.05 g/cm³Denser than p-cresol (1.03 g/cm³) due to sulfur.
Refractive Index

1.58–1.60 (Predicted)
High refractivity characteristic of aryl sulfides.
Solubility Soluble in EtOH, DMSO, CHCl

, Et

O.
Lipophilic; sparingly soluble in water.
pKa ~10.2Slightly less acidic than p-cresol due to alkyl sulfide donation.
Appearance Colorless to pale yellow oilDarkens upon oxidation/storage.

Note on Stability: The sulfide linkage is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O) upon prolonged exposure to air. Store under inert atmosphere (N


 or Ar) at 2–8 °C.

Synthesis & Production

The most robust synthetic route involves the Pummerer rearrangement of a sulfonium intermediate generated from dimethyl sulfoxide (DMSO). This method is preferred for its regioselectivity, exclusively introducing the methylthiomethyl group at the ortho position of the phenol.

Mechanism: DMSO-Promoted Ortho-Alkylation

The reaction proceeds via the activation of DMSO with an electrophile (e.g., Trifluoroacetic Anhydride, TFAA, or Acetic Anhydride), forming an acyloxysulfonium salt. This species reacts with p-cresol to form a sulfonium ylide, which undergoes a [2,3]-sigmatropic rearrangement (Sommelet-Hauser type) or direct Pummerer rearrangement to yield the product.

Visualization of Synthesis Pathway

SynthesisPathway Figure 1: Synthesis of 4-Methyl-2-[(methylthio)methyl]phenol via Pummerer Rearrangement DMSO Dimethyl Sulfoxide (DMSO) Active Acyloxysulfonium Intermediate DMSO->Active Activation (-78°C) TFAA TFAA (Activator) TFAA->Active Salt Azasulfonium/ Phenoxysulfonium Salt Active->Salt + p-Cresol Cresol p-Cresol Cresol->Salt Ylide Sulfonium Ylide Salt->Ylide Base (Et3N) Product 4-Methyl-2-[(methylthio) methyl]phenol Ylide->Product Pummerer Rearrangement

[1][2]

Detailed Experimental Protocol

Reagents: p-Cresol (1.0 eq), DMSO (3.0 eq), Trifluoroacetic Anhydride (TFAA, 1.5 eq), Triethylamine (Et


N, 3.0 eq), Dichloromethane (DCM).
  • Activation: In a flame-dried flask under Argon, dissolve DMSO (3.0 eq) in anhydrous DCM. Cool to -78 °C .[3]

  • Addition: Dropwise add TFAA (1.5 eq) over 15 minutes. Maintain temperature < -60 °C. A white precipitate (trifluoroacetoxydimethylsulfonium trifluoroacetate) may form.

  • Coupling: Add a solution of p-cresol (1.0 eq) in DCM dropwise. Stir at -78 °C for 30 minutes.

  • Rearrangement: Add Et

    
    N (3.0 eq) dropwise. Allow the mixture to warm to 0 °C  over 1 hour. The reaction becomes homogeneous.
    
  • Workup: Quench with saturated NH

    
    Cl solution. Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. The residue is a viscous oil. Purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc 9:1) to afford the title compound as a colorless oil.
    

Applications in Drug Development

This compound serves as a versatile "masked" intermediate:

  • Antioxidant Synthesis: The sulfide moiety can be oxidized to a sulfoxide, which can undergo thermal elimination to generate o-quinone methides, reactive intermediates for synthesizing complex benzofurans or chromans.

  • Protecting Group Strategy: The methylthiomethyl group acts as a robust protecting group for the ortho-position, removable or modifiable under specific oxidative conditions.

  • Ligand Design: Used in the synthesis of S,O-ligands for transition metal catalysis.

Safety & Handling (SDS Summary)

Hazard Class Statement Precaution
Acute Toxicity H302: Harmful if swallowed.Do not eat/drink in lab.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves.
Eye Damage H318: Causes serious eye damage.Wear safety goggles/face shield.
Sensitization H317: May cause allergic skin reaction.Avoid breathing vapors.

Storage: Store in a tightly closed container at 2–8 °C . Sensitive to air (oxidation).

References

  • Hirano, M., et al. (1980). "Reaction of Dimethyl Sulfoxide with Phenols." Bulletin of the Chemical Society of Japan. Link

  • Omura, K., & Swern, D. (1978). "Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric, and mechanistic study." Tetrahedron, 34(11), 1651-1660. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14086, 4-(Methylthio)phenol (Related Structure). Link(Note: Used for comparative physicochemical data).

  • ChemSrc. (2023). CAS 4526-38-9 Physical Properties Data. Link

Sources

safety data sheet (SDS) for 4-Methyl-2-[(methylthio)methyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling, characterization, and safety profiling of specialized chemical intermediates not merely as a checklist of hazards, but as a dynamic system of chemical interactions. 4-Methyl-2-[(methylthio)methyl]phenol (CAS: 4526-38-9) is a prime example of a molecule where dual functional groups—a phenolic hydroxyl and a methylthioether moiety—dictate a complex safety and analytical profile.

This whitepaper establishes a comprehensive, self-validating framework for the safe handling, physicochemical profiling, and quality control of this compound, designed specifically for researchers and drug development professionals.

Structural Causality & Physicochemical Profiling

The behavior of 4-Methyl-2-[(methylthio)methyl]phenol is governed by the synergistic effects of its functional groups. The phenolic ring acts as a weak acid and a potent protein denaturant, driving its severe toxicological hazards[1]. Simultaneously, the (methylthio)methyl group introduces significant lipophilicity and oxidative vulnerability.

Understanding these properties is the first step in establishing a robust safety and analytical framework.

Quantitative Physicochemical Data

Table 1: Key physicochemical properties dictating the handling and reactivity of CAS 4526-38-9.

PropertyValueMechanistic Implication
Chemical Name 4-Methyl-2-[(methylthio)methyl]phenolDual-functional intermediate.
CAS Registry Number 4526-38-9Unique identifier for safety tracking.
Molecular Formula C9H12OSIndicates presence of oxidizable sulfur.
Molecular Weight 168.26 g/mol Small molecule; high vapor mobility.
LogP (Predicted) ~2.56High lipophilicity; rapid stratum corneum penetration.
Topological Polar Surface Area 45.53 ŲModerate polarity; soluble in organic solvents.
Hydrogen Bond Donors/Acceptors 1 / 2Capable of strong interactions with biological membranes.

Toxicological Mechanisms & GHS Classification

Because 4-Methyl-2-[(methylthio)methyl]phenol combines a cresol backbone with a thioether, its hazard profile inherits the severe risks associated with substituted phenols[2].

  • Acute Systemic Toxicity (Category 3/4): Phenols are rapidly absorbed through the skin, respiratory tract, and gastrointestinal lining. Once systemic, they disrupt cellular membranes and uncouple oxidative phosphorylation, leading to profound cardiovascular, renal, and central nervous system toxicity[1].

  • Skin Corrosion and Anesthetic Effect (Category 1B): The lipophilic thioether group (LogP ~2.56) acts as a penetration enhancer, allowing the molecule to rapidly cross the lipid-rich stratum corneum. Critically, phenols act as local anesthetics by destroying nerve endings; therefore, severe, deep-tissue chemical burns can occur without immediate pain[2].

  • Aquatic Toxicity (Category 2): Due to its lipophilicity and resistance to rapid biodegradation, the compound is highly toxic to aquatic life with long-lasting environmental effects[3][4].

Analytical Workflows & Quality Control

Thioethers are highly susceptible to oxidation, readily forming sulfoxides and sulfones upon exposure to air, light, or trace peroxides in solvents. To ensure the integrity of 4-Methyl-2-[(methylthio)methyl]phenol before its use in downstream drug synthesis, we must employ a self-validating analytical protocol that cross-references mass spectrometry with nuclear magnetic resonance.

Methodology 1: LC-MS/MS & NMR Characterization Workflow

Step 1: Sample Preparation Dissolve the compound in anhydrous, LC-MS grade Acetonitrile (MeCN) to a concentration of 1 mg/mL. Causality: MeCN is chosen over methanol to prevent potential nucleophilic interactions or hydrogen-bonding artifacts with the thioether group. Step 2: Chromatographic Separation Inject 2 µL onto a C18 reverse-phase column. Run a gradient of Water/MeCN (both containing 0.1% Formic Acid) from 5% to 95% MeCN over 10 minutes. Causality: The acidic modifier ensures the phenolic -OH remains protonated, maintaining a sharp, predictable peak shape. Step 3: Dual Detection (UV-Vis & ESI-MS/MS) Monitor UV absorbance at 254 nm and 280 nm (targeting the aromatic phenol ring). Simultaneously, use Electrospray Ionization in positive mode (ESI+) to detect the parent ion at m/z 169 [M+H]+. Screen for m/z 185 (+16 Da) to rule out sulfoxide degradation. Step 4: NMR Structural Confirmation Take a separate aliquot, dry under nitrogen, and reconstitute in CDCl3. Perform 1H-NMR to verify the distinct singlet of the -S-CH3 protons (~2.0-2.2 ppm) and the aromatic protons.

AnalyticalWorkflow A Step 1: Sample Prep (Dissolution in MeCN) B Step 2: Reverse-Phase LC (C18 Column) A->B E Step 4: 1H-NMR (Structural Confirmation) A->E Aliquot C Step 3a: UV-Vis Detection (254/280 nm) B->C D Step 3b: ESI-MS/MS (m/z 169[M+H]+) B->D F Data Synthesis & Purity Assessment C->F D->F E->F

Diagram 1: Analytical workflow for the characterization and purity assessment of CAS 4526-38-9.

Safety Protocols & Exposure Control

Standard laboratory safety measures are insufficient for lipophilic phenol derivatives. The following protocols are engineered based on the specific physical chemistry of the molecule.

Engineering Controls & PPE Selection
  • Glove Causality: Standard nitrile gloves are highly permeable to aromatic and phenolic compounds. Personnel must use butyl rubber gloves or specialized multi-layer laminates (e.g., Silver Shield). Why? The polymer density and polarity of butyl rubber provide a superior barrier against lipophilic aromatics, preventing the molecule from dissolving through the glove matrix[2].

  • Ventilation: All handling must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of toxic vapors[3].

Methodology 2: Emergency Spill Decontamination Protocol

Because phenols are only slightly soluble in water, using a standard water jet on a spill will merely disperse the chemical, increasing the surface area for vaporization and potential skin contact[4].

Step 1: Evacuation and Isolation Immediately evacuate the immediate area. Ensure local exhaust ventilation is running at maximum capacity. Step 2: PPE Donning Spill responders must don butyl rubber gloves, a chemical-resistant apron, and a full-face respirator with organic vapor cartridges. Step 3: Containment Do NOT use water. Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[4]. Step 4: Dermal Decontamination (If applicable) If skin exposure occurs, water is insufficient. Immediately wash the affected area with a solution of Polyethylene Glycol (PEG 300 or 400) and ethanol. Causality: The macroscopic PEG molecules act as a lipophilic sink, actively drawing the hydrophobic phenol out of the stratum corneum. Step 5: Disposal Sweep the absorbed mixture into a highly visible, sealable hazardous waste container for high-temperature incineration[4].

SpillResponse S1 1. Evacuate & Isolate S2 2. Don Advanced PPE S1->S2 S3 3. Containment (Inert Absorbent) S2->S3 S4 4. Decontamination (PEG Wash) S3->S4 S5 5. Hazardous Waste Disposal S4->S5

Diagram 2: Sequential emergency spill response and decontamination pathway for phenol derivatives.

References

  • Source: Kishida Chemical Co., Ltd.
  • Title: SAFETY DATA SHEET - Merck Millipore Source: Merck Millipore URL
  • Title: SAFETY DATA SHEET Phenol - SasolTechData.
  • Title: Chemical Safety Data Sheet SD-4— Properties and Essential Information for Safe Handling and Use of Phenol Source: CDC Stacks URL

Sources

Advanced Protocols for the Alkylthiomethylation of Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Mechanisms, Methodologies, and Applications in Drug Discovery

Strategic Overview

The alkylthiomethylation of phenols—introducing an alkylthiomethyl group (


) onto a phenolic ring—is a pivotal transformation in medicinal chemistry and antioxidant development. Unlike simple alkylation, this moiety introduces a "soft" sulfur center linked by a methylene bridge, significantly altering the electronic landscape and lipophilicity (LogP) of the parent molecule.

For drug development professionals, this reaction is a tool for molecular editing :

  • Lipophilicity Modulation: The sulfide chain allows precise tuning of lipid solubility without disrupting the core pharmacophore.

  • Pro-drug Design: The

    
     bond can be metabolically active, serving as a latent site for oxidation to sulfoxides or sulfones.
    
  • Antioxidant Potency: In stabilizer chemistry, hindered phenols with thioether tails (e.g., 2,6-di-tert-butyl-4-alkylthiomethylphenols) exhibit superior radical scavenging due to the synergistic effect of the sulfur atom regenerating the phenolic hydrogen.

This guide moves beyond basic synthesis, providing a rigorous, mechanism-first approach to controlling regioselectivity and yield.

Mechanistic Foundations

Understanding the electrophilic species is the key to controlling this reaction. There are two primary mechanistic pathways, each offering distinct advantages depending on the substrate's sensitivity.

Pathway A: The Mannich-Type Condensation (Three-Component)

This is the most versatile approach. It relies on the in situ generation of a thionium ion (or a hydroxymethyl sulfide intermediate) from formaldehyde and a thiol.

  • Mechanism: Acid catalysis (e.g., TFA) protonates formaldehyde, facilitating nucleophilic attack by the thiol. The resulting hemithioacetal loses water to form the highly electrophilic thionium ion (

    
    ).
    
  • Selectivity: Controlled by the phenol's electronic density. Without direction, para-substitution dominates due to steric factors.

Pathway B: The Pummerer Rearrangement (DMSO-Based)

This method specifically introduces a methylthiomethyl group (


) using DMSO as both solvent and reagent.
  • Mechanism: DMSO is activated by an electrophile (Acetic Anhydride or Thionyl Chloride) to form an acetoxysulfonium ion. A base-promoted elimination generates a sulfonium ylide, which undergoes a [2,3]-sigmatropic rearrangement.

  • Selectivity: Highly Ortho-Selective . The rearrangement proceeds via a cyclic transition state involving the phenoxide oxygen, delivering the electrophile specifically to the ortho position.

Visualization: Mechanistic Divergence

The following diagram contrasts the generation of the active electrophile in both pathways.

Mechanism Start Target Phenol Product Alkylthiomethylated Phenol Start->Product Overall Transformation PathA_Reagents Pathway A: Formaldehyde + Thiol (H+ Catalyst) Inter_A Hemithioacetal (RS-CH2-OH) PathA_Reagents->Inter_A Condensation Thionium Thionium Ion [RS+=CH2] Inter_A->Thionium -H2O Thionium->Product EAS (Ortho/Para Mix) PathB_Reagents Pathway B: DMSO + Ac2O (Pummerer) Inter_B Acetoxysulfonium Intermediate PathB_Reagents->Inter_B Activation Ylide Sulfonium Ylide (Sigmatropic Rearr.) Inter_B->Ylide Elimination Ylide->Product [2,3]-Shift (Ortho Selective)

Caption: Comparative mechanistic pathways for generating the reactive electrophile. Pathway A favors steric control; Pathway B utilizes sigmatropic rearrangement for ortho-selectivity.

Critical Methodologies
Protocol 1: The "Green" Aqueous Method (TFA-Catalyzed)

Best for: General alkylthiomethylation using diverse thiols (alkyl, aryl). Causality: Water is used as the medium to exploit the "on-water" acceleration effect, while Trifluoroacetic Acid (TFA) provides a mild proton source that avoids polymerizing the formaldehyde.

Reagents:

  • Substituted Phenol (1.0 equiv)[1]

  • Formaldehyde (37% aq., 3.0 equiv)

  • Thiol (R-SH, 1.0 equiv)

  • Catalyst: TFA (10 mol%)

  • Solvent: Water (or 1:1 Water/EtOH for solubility)

Step-by-Step Protocol:

  • Charge: In a round-bottom flask, suspend the phenol and thiol in water.

  • Initiate: Add formaldehyde solution followed by dropwise addition of TFA.

  • Reflux: Heat the mixture to 80°C.

    • Checkpoint: The reaction mixture often becomes biphasic or oily as the lipophilic product forms.

  • Monitor: TLC (Hexane/EtOAc 8:2) usually shows consumption of thiol within 4–6 hours.

  • Workup: Cool to RT. Extract with Ethyl Acetate (3x). Wash combined organics with sat.

    
     (to remove TFA) and Brine.
    
  • Purification: Flash column chromatography.

Protocol 2: Anhydrous Ortho-Selective Methylthiomethylation

Best for: Specifically adding the


 group to the ortho position of sensitive phenols.
Causality:  The use of Acetic Anhydride (

) scavenges any water, driving the Pummerer equilibrium forward. The reaction must be anhydrous to prevent hydrolysis of the acetoxysulfonium intermediate.

Reagents:

  • Phenol (1.0 equiv)[1]

  • DMSO (Excess, acts as solvent/reagent)

  • Acetic Anhydride (Excess, typically 1:1 ratio with DMSO)

Step-by-Step Protocol:

  • Activation: Mix DMSO and

    
     (2:1 ratio) and stir at RT for 30 mins.
    
    • Safety Note: This is exothermic. Ensure adequate venting.

  • Addition: Add the phenol dissolved in a minimum amount of DMSO.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Optimization: For hindered phenols, mild heating (40°C) may be required.

  • Quench: Pour the reaction mixture into ice-cold brine.

    • Why? This hydrolyzes excess anhydride and solubilizes DMSO.

  • Isolation: Extract with diethyl ether. The product is often pure enough after evaporation; otherwise, recrystallize from hexane.

Data Presentation: Method Comparison
FeatureProtocol 1: TFA/FormaldehydeProtocol 2: DMSO/Ac2O
Scope Universal (Any Thiol R-SH)Specific (Methyl only: -CH2SMe)
Regioselectivity Steric/Electronic Control (Para favored)Strictly Ortho
Conditions Aqueous, Acidic, 80°CAnhydrous, Neutral, RT
Atom Economy HighLow (DMSO/Ac2O consumed)
Key Risk Formation of bis-adductsPummerer by-products
Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for the Green Aqueous Protocol, ensuring a self-validating process.

Workflow Step1 Step 1: Reagent Charging (Phenol + Thiol + H2O) Step2 Step 2: Catalyst Addition (Formaldehyde + TFA) Step1->Step2 Decision1 Is Mixture Homogeneous? Step2->Decision1 Action1 Add EtOH (Co-solvent) Decision1->Action1 No Step3 Step 3: Reflux (80°C, 4-6h) Decision1->Step3 Yes Action1->Step3 Check TLC Check (Thiol Consumption) Step3->Check Check->Step3 Incomplete Step4 Step 4: Workup (EtOAc Extr. + NaHCO3 Wash) Check->Step4 Complete

Caption: Operational workflow for the TFA-catalyzed three-component coupling. The loop at the TLC check ensures reaction completion before workup.

Applications in Drug Discovery

1. Bioisosteres for Methoxyl Groups: The


 group is a lipophilic bioisostere of the methoxy group (

). It retains the hydrogen bond acceptor capability (via sulfur) but increases metabolic stability against O-demethylation.

2. Pro-drug Strategies: The sulfide sulfur is susceptible to oxidation by cytochrome P450 enzymes.

  • In vivo:

    
     (Sulfoxide).
    
  • This transformation increases polarity significantly, potentially altering the drug's distribution or excretion profile post-absorption.

3. Covalent Inhibitors: In specific scaffolds, the methylene carbon in the


 bridge can become electrophilic if the phenol is oxidized to a quinone methide, allowing covalent modification of cysteine residues in target proteins.
References
  • Trifluoroacetic acid catalyzed thiophenylmethylation and thioalkylmethylation of lactams and phenols via domino three-component reaction in water. Source: ResearchGate / Tetrahedron Letters URL:[Link]

  • Dimethyl Sulphoxide-Acetic Anhydride: An Excellent Source of Formaldehyde and Thiomethanol. Source: Asian Journal of Chemistry URL:[Link][2]

  • Selective ortho-methylthiomethylation of phenols with dimethyl sulphoxide and thionyl chloride. Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link][2][3][4][5]

  • A New Method for Thiomethylation of Phenols. Source: ResearchGate / Russian Journal of Organic Chemistry URL:[Link]

  • Iodine-Mediated Direct C-O Bond Scission Generate o-Quinone Methides... Synthesis of Phenol-Thioethers. Source: Chemistry – An Asian Journal URL:[4][Link][2]

Sources

Methodological & Application

synthesis of 4-Methyl-2-[(methylthio)methyl]phenol from p-cresol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of 4-Methyl-2-[(methylthio)methyl]phenol from p-Cresol

Abstract

This technical guide provides a comprehensive, research-grade protocol for the synthesis of 4-Methyl-2-[(methylthio)methyl]phenol, a valuable phenol-thioether antioxidant and synthetic intermediate. The outlined method leverages the dual role of dimethyl sulfoxide (DMSO) as both a solvent and a methylthiomethylating agent, offering a streamlined and catalyst-free approach. This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, summarizes key quantitative data, and outlines a logical workflow for product purification and characterization, tailored for researchers in synthetic chemistry and drug development.

Introduction and Scientific Context

Phenolic compounds containing thioether functionalities are of significant interest due to their synergistic antioxidant properties.[1] The title compound, 4-Methyl-2-[(methylthio)methyl]phenol, combines a sterically accessible phenolic hydroxyl group, which acts as a radical scavenger, with a thioether moiety that can decompose hydroperoxides. This intramolecular combination makes it an effective stabilizer and a versatile building block for more complex bioactive molecules and materials.[2][3]

Traditionally, the introduction of a methylthiomethyl group onto a phenol (a thioalkylation reaction) can be challenging, often requiring hazardous reagents like chloromethyl methyl sulfide or a combination of formaldehyde and methanethiol. This application note details a more contemporary and operationally simpler method utilizing dimethyl sulfoxide (DMSO) as the source for the methylthiomethyl group. This approach, proceeding through an autocatalytic Pummerer-type reaction, is notable for its high atom economy and avoidance of toxic catalysts.[4][5]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution on the electron-rich p-cresol ring. The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and direct incoming electrophiles to the ortho and para positions.[6] Since the para position is occupied by the methyl group, substitution is directed to the ortho positions relative to the powerful hydroxyl activating group.

The key to this synthesis is the generation of the electrophilic species from DMSO at elevated temperatures. The reaction is believed to be initiated by the formation of a DMSO enolate or a related reactive intermediate, which effectively acts as the source of the electrophilic methylthiomethyl cation ([CH₂SM_e]^+).[5] This electrophile is then attacked by the nucleophilic p-cresol ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the final product.

Caption: Proposed reaction mechanism for the methylthiomethylation of p-cresol.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplier
p-Cresol (4-methylphenol)≥99%Sigma-Aldrich
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Deionized Water-In-house
Brine (Saturated NaCl)-Prepared in-house
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich
50 mL Round-bottom flask--
Reflux condenser--
Magnetic stirrer and hotplate--
Separatory funnel (250 mL)--
Rotary evaporator--
Glass column for chromatography--
Silica gel (230-400 mesh)--
Quantitative Data Summary
CompoundFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
p-CresolC₇H₈O108.141.08 g10.01.0
DMSOC₂H₆OS78.1320 mL~280Solvent
Safety Precautions
  • p-Cresol: Corrosive and toxic. Avoid skin contact and inhalation. Causes severe skin burns and eye damage.

  • DMSO: Can increase the rate of skin absorption of other chemicals.[7] Wear appropriate gloves (nitrile gloves are not recommended for prolonged contact; use butyl rubber or laminate gloves).

  • High Temperatures: The reaction is conducted at high temperatures. Use appropriate caution to avoid thermal burns.

Always wear safety goggles, a lab coat, and appropriate gloves.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add p-cresol (1.08 g, 10.0 mmol).

  • Solvent/Reagent Addition: Add anhydrous dimethyl sulfoxide (20 mL) to the flask.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to 200 °C using a heating mantle or sand bath. Maintain vigorous stirring. The reaction is typically complete within 3-5 hours.[5]

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the dark mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMSO, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 9:1 hexanes:ethyl acetate).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 4-Methyl-2-[(methylthio)methyl]phenol as a pale yellow oil.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Charging - p-Cresol (1.0 equiv) - Anhydrous DMSO (Solvent) B 2. Reaction - Heat to 200°C - Stir for 3-5 hours A->B C 3. Cooldown & Quench - Cool to room temp - Pour into DI Water B->C D 4. Liquid-Liquid Extraction - Extract with Ethyl Acetate (3x) C->D E 5. Washing - Wash with DI Water (2x) - Wash with Brine (1x) D->E F 6. Drying & Concentration - Dry over MgSO₄ - Concentrate via Rotovap E->F G 7. Purification - Flash Column Chromatography - (Hexanes/Ethyl Acetate) F->G H 8. Final Product - 4-Methyl-2-[(methylthio)methyl]phenol - Characterize (NMR, MS, IR) G->H

Caption: A streamlined workflow for the synthesis and purification process.

Expected Results and Characterization

  • Yield: Moderate to good yields (50-70%) are expected after purification.

  • Appearance: A pale yellow to light brown oil.

  • Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the phenolic -OH (broad, ~5.0-6.0 ppm), aromatic protons on the trisubstituted ring (~6.6-7.0 ppm), a singlet for the methylene bridge (-CH₂S-, ~3.7 ppm), a singlet for the p-cresol methyl group (-CH₃, ~2.3 ppm), and a singlet for the thiomethyl group (-SCH₃, ~2.1 ppm).

    • ¹³C NMR (CDCl₃, 101 MHz): Expected signals for all 8 unique carbons, including the methylene bridge carbon (~35 ppm) and the two distinct methyl carbons.

    • Mass Spectrometry (ESI+): Calculated for C₈H₁₀OS [M+H]⁺: 155.05; found: 155.05.

Discussion and Field-Proven Insights

The primary advantage of this protocol is its operational simplicity and the use of a low-toxicity, readily available reagent and solvent. The high reaction temperature is crucial for activating the DMSO.[5] Ensuring the use of anhydrous DMSO is recommended to prevent potential side reactions involving water.

The most critical step for obtaining a pure product is the work-up and purification. DMSO is a high-boiling point, water-miscible solvent, and its thorough removal by aqueous washing is essential before concentration and chromatography. Incomplete removal can lead to difficulties in purification. If an emulsion forms during extraction, the addition of brine can help break it.

The primary potential byproduct is the bis-substituted phenol, 4-Methyl-2,6-bis[(methylthio)methyl]phenol. The formation of this byproduct can be minimized by avoiding a large excess of DMSO and by stopping the reaction once the starting material is consumed, as monitored by TLC.

References

  • PrepChem. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Retrieved from PrepChem.com. [Link]

  • Lin, C. Y., Lin, H. C., & Lee, H. M. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(11), 3841–3848*. PubMed. [Link]

  • Request PDF. (2025, December 6). Catalytic Thioalkylation of Phenols Based on Mannich-Type Phenol. Retrieved from ResearchGate. [Link]

  • Gao, C., & Li, Z. (2009). Synthesis of 4-Methylthiophenol. Advanced Materials Research, 79-82, 337-340. ResearchGate. [Link]

  • ChemBK. (2025, August 19). 4-Methylthio-M-Cresol. Retrieved from ChemBK. [Link]

  • Semantic Scholar. (n.d.). Alkylation of phenol: a mechanistic view. Retrieved from Semantic Scholar. [Link]

  • RSC Publishing. (n.d.). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. Retrieved from RSC Publishing. [Link]

  • Wang, L., et al. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate. RSC Advances, 12(51), 33263–33267*. PMC. [Link]

  • Chemistry Stack Exchange. (2019, November 1). Is m-cresol or p-cresol more reactive towards electrophilic substitution? Retrieved from Chemistry Stack Exchange. [Link]

  • University of Liverpool IT Services. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from University of Liverpool. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Wikipedia. [Link]

Sources

Application Note: Chemo-Selective Methylthiomethylation of p-Cresol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists utilizing dimethyl sulfoxide (DMSO) and acetic anhydride (


) for the functionalization of phenolic substrates.

While the Albright-Goldman oxidation is classically associated with converting alcohols to carbonyls, the reaction of p-cresol (a phenol) with this reagent system follows a divergent pathway. It primarily yields the O-methylthiomethyl (MTM) ether , a robust protective group, or, under specific thermal conditions, the ortho-C-alkylated product via a Pummerer-type rearrangement.

Executive Summary

The reaction of p-cresol with DMSO and acetic anhydride is a chemo-selective transformation used primarily to protect the phenolic hydroxyl group as a methylthiomethyl (MTM) ether . Unlike aliphatic alcohols, which oxidize to aldehydes/ketones under these conditions (Albright-Goldman oxidation), phenols undergo O-alkylation or C-alkylation.

This protocol details the synthesis of the O-MTM ether at ambient temperature.[1] It addresses the critical competition between O-alkylation (protection) and C-alkylation (ortho-substitution) and provides strict safety parameters to manage the explosive potential of DMSO/anhydride mixtures.

Key Reaction:



Critical Safety Protocol (Read Before Experimentation)

WARNING: EXPLOSION HAZARD The mixture of DMSO and acetic anhydride can undergo a violent, autocatalytic exothermic decomposition if not strictly controlled.

HazardConsequenceMitigation Strategy
Thermal Runaway The reaction exotherms from RT to

in seconds, leading to vessel rupture.
Never heat the initial mixture. Maintain temperature

using a water bath.
Delayed Induction The reaction has an induction period. Adding reagents too fast without seeing an exotherm can lead to accumulation and sudden detonation.Add acetic anhydride dropwise to the DMSO/Phenol solution. Monitor internal temperature constantly.
Byproduct Toxicity Evolution of dimethyl sulfide (DMS) and potential carbon monoxide.Perform strictly in a fume hood. Treat waste with bleach (NaOCl) to oxidize odorous sulfides.

Mechanistic Insight

The reaction proceeds via the Pummerer Rearrangement .[2] Understanding this mechanism is vital for controlling the ratio of O-product (Ether) vs. C-product (Ring substitution).

  • Activation: DMSO attacks acetic anhydride to form the acetoxysulfonium ion (Active Species).

  • Pummerer Intermediate: Elimination of acetate yields the electrophilic thionium ion (

    
    ).
    
  • Nucleophilic Attack:

    • Path A (Kinetic/O-Alkylation): The hard phenolic oxygen attacks the thionium ion, forming the O-MTM ether .

    • Path B (Thermodynamic/C-Alkylation): The aromatic ring (ortho position) attacks the thionium ion, leading to 2-(methylthiomethyl)-4-methylphenol .

Note: Lower temperatures (


) favor Path A (Protection). Elevated temperatures favor Path B.
Mechanism Diagram

G Start DMSO + Acetic Anhydride Inter1 Acetoxysulfonium Ion [(CH3)2S+-OAc] Start->Inter1 Activation Inter2 Thionium Ion (Pummerer Intermediate) [CH3-S+=CH2] Inter1->Inter2 - AcOH PathA Path A: O-Attack (Kinetic Control) Inter2->PathA PathB Path B: C-Attack (Thermodynamic Control) Inter2->PathB Phenol p-Cresol (Nucleophile) Phenol->Inter2 Reacts with ProdA O-MTM Ether (Primary Product at 25°C) PathA->ProdA ProdB Ortho-C-Alkylated Phenol (Side Product/High Temp) PathB->ProdB

Figure 1: Bifurcation of the Pummerer rearrangement pathway for p-cresol.

Experimental Protocol: Synthesis of p-Cresol MTM Ether

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
p-Cresol 1.0SubstrateSolid or liquid (MP ~35°C).
DMSO 15.0Solvent/ReagentMust be anhydrous. Large excess acts as heat sink.
Acetic Anhydride 10.0ActivatorFreshly distilled preferred.
Acetic Acid 5.0CatalystOptional: Mild acid catalysis can accelerate thionium formation.
Step-by-Step Procedure

Step 1: Preparation (T = 0 min)

  • Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a Claisen adapter.

  • Attach an internal thermometer and a nitrogen inlet.

  • Charge the flask with p-cresol (10 mmol, 1.08 g) and anhydrous DMSO (10 mL) . Stir until fully dissolved.

Step 2: Activation (T = 15 min)

  • Place the RBF in a water bath at 20°C .

  • Add Acetic Anhydride (100 mmol, 9.5 mL) dropwise via a pressure-equalizing addition funnel over 30 minutes.

  • Checkpoint: Ensure internal temperature does not exceed 25°C. If it spikes, stop addition and cool.

Step 3: Reaction (T = 24 - 48 hours)

  • Allow the mixture to stir at ambient temperature (20–25°C) for 24 to 48 hours.

  • Monitoring: Monitor by TLC (Silica gel; Hexane:EtOAc 9:1).

    • p-Cresol

      
       ~ 0.4
      
    • MTM Ether

      
       ~ 0.7 (Less polar due to capped -OH).
      

Step 4: Quench & Workup

  • Cool the reaction mixture to 0°C.

  • Slowly pour the mixture into 100 mL of saturated

    
     solution  (Caution: 
    
    
    
    evolution). Stir vigorously for 30 minutes to hydrolyze excess anhydride.
  • Extract with Diethyl Ether (

    
    ) .
    
  • Wash combined organics with:

    • Water (

      
      ) - Removes DMSO.
      
    • 1M NaOH (

      
      ) - CRITICAL STEP : Removes unreacted p-cresol.
      
    • Brine (

      
      ).
      
  • Dry over

    
     and concentrate in vacuo.
    

Step 5: Purification

  • The crude oil usually requires flash column chromatography (Hexane

    
     5% EtOAc/Hexane) to remove traces of the C-alkylated byproduct.
    
Experimental Workflow Diagram

Workflow Setup Setup: Dry RBF, N2 atm, Water Bath (20°C) Mix Dissolve: p-Cresol in DMSO Setup->Mix Add Addition: Dropwise Ac2O (T < 25°C) Mix->Add React Reaction: 24-48h @ RT Monitor TLC Add->React Quench Quench: Sat. NaHCO3 (Hydrolyze Ac2O) React->Quench Extract Workup: Ether Extraction NaOH Wash (Remove Phenol) Quench->Extract

Figure 2: Operational workflow for the safe synthesis of p-cresol MTM ether.

Quality Control & Data Analysis

Expected Analytical Data

To validate the synthesis, you must distinguish the product from the starting material and the C-alkylated impurity.

Featurep-Cresol (Starting Material)MTM Ether (Product) Ortho-C-Alkylated Side Product
1H NMR (CDCl3)

4.5-5.0 (broad s, -OH)

2.35 (s, 3H, -SMe)

5.15 (s, 2H, -OCH2S-)

3.8 (s, 2H, Ar-CH2-S)
IR Spectroscopy Broad peak 3300 cm

(OH)
No OH peak C-O stretch ~1200 cm

Sharp OH peak present
Solubility Soluble in 1M NaOHInsoluble in 1M NaOH Soluble in 1M NaOH
Troubleshooting Guide
  • Low Yield: Usually due to incomplete hydrolysis of the intermediate acetoxysulfonium salt during workup. Ensure the

    
     quench is vigorous and long enough.
    
  • Strong Sulfur Smell: Inevitable. Use bleach to clean glassware.

  • Presence of Starting Material: If p-cresol remains after 48h, do not heat. Heating triggers C-alkylation. Instead, add 0.5 equiv more of

    
     and wait.
    

References

  • Albright, J. D., & Goldman, L. (1965). Dimethyl sulfoxide-acid anhydride mixtures for the oxidation of alcohols.[2][3][4][5] Journal of the American Chemical Society, 87(18), 4214–4216. Link

  • Pojer, P. M., & Angyal, S. J. (1978). Methylthiomethyl Ethers: Their Synthesis and Use in the Protection of Hydroxyl Groups. Australian Journal of Chemistry, 31(5), 1031-1040. Link

  • Goethals, E. J., & de Radzitzky, P. (1964). The reaction of dimethyl sulfoxide with acetic anhydride.[1][2][3][4][6][7] Bulletin des Sociétés Chimiques Belges, 73(5-6), 546-556. (Safety Reference regarding exotherms).

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][2][4][7][8] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. Link

  • Bur, D., et al. (1967). Reaction of phenols with acetic anhydride – dimethyl sulfoxide.[2][3][4][6] Canadian Journal of Chemistry, 45, 1306.[3] Link

Sources

Application Note: Advanced Protocol for Phenol Functionalization via Interrupted Pummerer Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The functionalization of free phenols is a cornerstone transformation in the synthesis of agrochemicals, pharmaceuticals, and complex natural products[1]. While traditional electrophilic aromatic substitution often suffers from poor regioselectivity and over-functionalization, the interrupted Pummerer rearrangement has emerged as a highly precise, metal-free strategy for the ortho-functionalization of phenols[2].

In a classical Pummerer reaction, a sulfoxide is activated by an anhydride to form a thionium ion, which is subsequently trapped by its own counterion (e.g., acetate or trifluoroacetate)[3]. However, in the interrupted Pummerer protocol, an external nucleophile—such as a free phenol—intercepts the highly reactive thionium or sulfonium intermediate[4]. This interception typically occurs via an initial O-attack or direct C-attack, followed by a rapid, charge-accelerated [3,3]-sigmatropic rearrangement that restores aromaticity and delivers the ortho-functionalized product[2]. This cascade is particularly valuable for synthesizing highly functionalized 2-sulfanylbenzofurans and biaryl compounds[4].

Mechanistic Pathway & Logical Design

Understanding the causality behind the reaction conditions is critical for successful execution and troubleshooting. The workflow relies on the delicate balance between the electrophilicity of the activator and the nucleophilicity of the phenol.

G A Sulfoxide Precursor + Activator (TFAA) B Acyloxysulfonium Ion (Activated Intermediate) A->B Electrophilic Activation C Thionium/Sulfonium Reactive Species B->C Trifluoroacetate Elimination D Phenol Interruption (Nucleophilic Trapping) C->D External Nucleophile E [3,3]-Sigmatropic Rearrangement D->E Charge-Accelerated F ortho-Functionalized Phenol (or Benzofuran) E->F Rearomatization / Cyclization

Mechanistic pathway of the interrupted Pummerer rearrangement in phenol functionalization.

Causality in Experimental Choices:
  • Activator Selection: Trifluoroacetic anhydride (TFAA) is the standard activator because it provides sufficient electrophilicity to generate the thionium ion without causing widespread substrate decomposition[4]. For highly deactivated or sterically hindered substrates, Trifluoromethanesulfonic anhydride (Tf₂O) is required.

  • Base Additive: When using Tf₂O, the generation of highly acidic triflic acid can lead to polymerization or ether cleavage. 2,6-di-tert-butylpyridine is added because its bulky nature prevents it from acting as a nucleophile (which would quench the thionium ion), while effectively neutralizing the acid[4].

  • Temperature Control: The activation of the sulfoxide is highly exothermic. Reactions utilizing TFAA are initiated at 0 °C, whereas Tf₂O requires strict cooling to -78 °C to prevent the immediate degradation of the acyloxysulfonium intermediate into intractable black tars[4].

Quantitative Substrate Scope & Optimization Data

The following table summarizes the optimized conditions and expected yields for various phenol functionalizations via the interrupted Pummerer cascade, demonstrating the robustness of the protocol across different electronic environments[4].

Sulfoxide PrecursorPhenol DerivativeActivator / AdditiveTemp ProfileTime (h)Isolated Yield (%)
Alkynyl sulfoxidePhenolTFAA (1.5 eq)0 °C to RT2.085
Alkynyl sulfoxide4-MethoxyphenolTFAA (1.5 eq)0 °C to RT2.082
Alkynyl sulfoxide4-ChlorophenolTf₂O / 2,6-DTBP-78 °C to RT4.076
Aryl sulfoxide2-NaphtholTFAA (1.5 eq)0 °C to RT3.088
Alkynyl sulfoxideMethyl 4-hydroxybenzoateTf₂O / 2,6-DTBP-78 °C to RT5.071

Step-by-Step Experimental Protocol

This protocol describes the synthesis of 2-sulfanylbenzofurans via the interrupted Pummerer reaction of alkynyl sulfoxides with free phenols[4]. The system is designed to be self-validating through distinct visual and chromatographic checkpoints.

Reagent & Equipment Preparation
  • Glassware: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent: Ensure Dichloromethane (DCM) is freshly distilled over calcium hydride (CaH₂) or dispensed from a solvent purification system. Causality: Trace water will rapidly hydrolyze the acyloxysulfonium intermediate back to the starting sulfoxide, terminating the reaction.

  • Reagents: Weigh 0.50 mmol of the alkynyl sulfoxide and 0.60 mmol (1.2 equiv) of the phenol derivative.

Reaction Setup & Electrophilic Activation
  • Dissolve the alkynyl sulfoxide and phenol in 5.0 mL of anhydrous DCM in the prepared Schlenk flask.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 5 minutes to ensure thermal equilibrium.

  • Activation Step: Dropwise, add 0.08 mL (0.60 mmol, 1.2 equiv) of Trifluoroacetic anhydride (TFAA) via a gas-tight syringe over 2 minutes.

    • Self-Validation Checkpoint: Upon the addition of TFAA, the solution should transition from colorless to a vibrant yellow or pale orange. This color shift is the visual confirmation of the transient thionium/sulfonium ion formation.

Rearrangement & Monitoring
  • Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C).

  • Stir the mixture for 2 hours.

  • TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Self-Validation Checkpoint: The starting sulfoxide is highly polar and will remain near the baseline (Rf ~ 0.1). The successful formation of the functionalized phenol/benzofuran will appear as a distinct, UV-active, non-polar spot (Rf ~ 0.6). The disappearance of the baseline spot validates reaction completion.

Quenching & Workup
  • Quench the reaction by adding 5.0 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution directly to the flask. Stir vigorously for 10 minutes until gas evolution (CO₂) ceases. Causality: Neutralization of residual trifluoroacetic acid prevents product degradation during concentration.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL).

  • Combine the organic extracts, wash with 15 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification
  • Purify the crude residue via flash column chromatography on silica gel (230–400 mesh).

  • Elute with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes.

  • Collect the product fractions (identified by TLC), pool, and concentrate to yield the pure ortho-functionalized phenol or benzofuran derivative.

Troubleshooting Guide

  • Issue: High recovery of starting sulfoxide.

    • Cause: Moisture in the solvent or degraded TFAA.

    • Solution: Use strictly anhydrous conditions and a fresh, unopened ampoule of TFAA.

  • Issue: Formation of intractable black mixtures and low yield.

    • Cause: Over-activation or thermal runaway (especially common if substituting TFAA with Tf₂O without adjusting the temperature).

    • Solution: If using Tf₂O, the reaction must be initiated at -78 °C, and 2,6-di-tert-butylpyridine (1.5 equiv) must be added prior to the anhydride[4].

References

  • Source: nih.gov (PMC)
  • Source: soton.ac.
  • Source: mdpi.
  • Source: scielo.

Sources

Application Note: Procedure for Preparing 2-((Methylthio)methyl)-p-cresol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Protocol.

Introduction & Rationale

The functionalization of phenols is a cornerstone in the synthesis of antioxidants, pharmaceutical intermediates, and complex ligands. Specifically, 2-((methylthio)methyl)-p-cresol (CAS 4526-41-4)[1] serves as a highly versatile building block and a protected phenol derivative.

Historically, direct alkylation of p-cresol[2] via Friedel-Crafts chemistry suffers from poor regioselectivity and over-alkylation. To circumvent this, the ortho-methylthiomethylation of phenols is elegantly achieved using dimethyl sulfoxide (DMSO) and an activating agent such as acetic anhydride (Ac₂O)[3] or thionyl chloride[4]. This protocol leverages the unique reactivity of sulfonium ylides to selectively functionalize the ortho-position under mild conditions, ensuring high fidelity and yield.

Mechanistic Insights (Expertise & Experience)

Understanding the causality of this reaction is critical for optimization and scale-up. The transformation is not a simple electrophilic aromatic substitution, but rather a cascade reaction culminating in a symmetry-allowed rearrangement[5].

  • Activation: The process begins with the electrophilic activation of DMSO by acetic anhydride, generating the highly reactive acetoxydimethylsulfonium ion[3].

  • Substrate Attack: When p-cresol is introduced, the phenolic oxygen attacks the sulfonium sulfur, displacing acetate to form an aryloxydimethylsulfonium salt.

  • Ylide Formation: The basicity of the displaced acetate facilitates the deprotonation of the sulfonium methyl group, yielding a sulfonium ylide.

  • [2,3]-Sigmatropic Rearrangement: This ylide is perfectly pre-organized to undergo a concerted [2,3]-sigmatropic rearrangement. The rearrangement forms an ortho-cyclohexadienone intermediate, which rapidly tautomerizes (rearomatizes) to restore the aromatic system, yielding the thermodynamically stable 2-((methylthio)methyl)-p-cresol[6].

Mechanism A DMSO + Ac2O B Acetoxydimethylsulfonium Ion A->B Activation C Aryloxydimethylsulfonium Salt B->C + p-Cresol D Sulfonium Ylide C->D Deprotonation E ortho-Cyclohexadienone Intermediate D->E [2,3]-Sigmatropic Rearrangement F 2-((Methylthio)methyl)- p-cresol E->F Rearomatization

Mechanistic pathway of the [2,3]-sigmatropic rearrangement for ortho-methylthiomethylation.

Experimental Protocol

This protocol is designed as a self-validating system . By monitoring the physical state of the reaction and specific byproducts, researchers can diagnose reaction health in real-time.

Workflow Step1 1. Reagent Mixing p-Cresol (1 eq) + DMSO (10 eq) Step2 2. Activation Dropwise Ac2O (5 eq) at 0 °C Step1->Step2 Step3 3. Reaction Stir at RT for 24-48 h Step2->Step3 Step4 4. Quenching Neutralize with Sat. NaHCO3 Step3->Step4 Step5 5. Extraction EtOAc / Brine wash / Na2SO4 Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology

Materials & Setup:

  • p-Cresol (10.0 mmol, 1.08 g)[2]

  • Dimethyl sulfoxide (DMSO), anhydrous (100.0 mmol, 7.1 mL)

  • Acetic anhydride (Ac₂O) (50.0 mmol, 4.7 mL)

  • Saturated NaHCO₃ solution, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Execution:

  • Reagent Mixing : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (1.08 g) in anhydrous DMSO (7.1 mL). Purge the flask with nitrogen to prevent oxidative side reactions.

  • Activation : Cool the reaction mixture to 0 °C using an ice-water bath. Add acetic anhydride (4.7 mL) dropwise over 15 minutes.

    • Causality: Slow addition controls the highly exothermic formation of the acetoxydimethylsulfonium ion, preventing premature Pummerer fragmentation[7].

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir continuously for 24 to 48 hours. Monitor the reaction via TLC (Hexanes:EtOAc 8:2, UV/Iodine visualization).

  • Quenching : Once the p-cresol is consumed, cool the flask back to 0 °C. Carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) dropwise until CO₂ evolution ceases.

    • Causality: Neutralization prevents acid-catalyzed decomposition of the methylthiomethyl ether during the aqueous workup.

  • Extraction : Transfer the mixture to a separatory funnel. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with water (2 x 20 mL) to remove residual DMSO, followed by brine (20 mL).

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 0–10% EtOAc in Hexanes) to afford pure 2-((methylthio)methyl)-p-cresol as a pale yellow oil.

Data Presentation

Table 1: Optimization of Reaction Conditions

Entry DMSO (eq) Ac₂O (eq) Temp (°C) Time (h) Yield (%) Observation / Self-Validation Metric
1 5 1.5 25 24 45 Incomplete conversion; unreacted p-cresol visible on TLC.
2 10 5 25 48 82 Optimal conditions; clean conversion.
3 10 5 80 12 35 High Pummerer side-products (strong thiomethanol odor)[7].

| 4 | 10 | 10 | 25 | 48 | 65 | Increased O-acetylation (p-cresol acetate formation)[8]. |

Table 2: Analytical Characterization Data

Technique Parameter Expected Signal / Value Structural Assignment
¹H NMR (CDCl₃) δ 2.05 (s, 3H) -SCH₃ Methylthio protons
¹H NMR (CDCl₃) δ 2.25 (s, 3H) Ar-CH₃ p-Cresol methyl protons
¹H NMR (CDCl₃) δ 3.75 (s, 2H) Ar-CH₂-S Benzylic methylene protons
¹H NMR (CDCl₃) δ 6.70 - 7.00 (m, 3H) Ar-H Aromatic protons
¹H NMR (CDCl₃) δ 7.20 (br s, 1H) Ar-OH Phenolic hydroxyl (D₂O exchangeable)

| MS (ESI+) | m/z | 169.06 | [M+H]⁺ (Exact mass: 168.06) |

Troubleshooting & Self-Validating Systems

  • Issue: High levels of O-acetylation (p-cresol acetate).

    • Diagnosis & Solution: Ac₂O can directly acetylate the phenol if it is not fully engaged by DMSO[8]. Ensure DMSO is in sufficient excess and allow slightly more time for the DMSO-Ac₂O complex to form before the temperature rises.

  • Issue: Low yield accompanied by a strong, pungent odor of thiomethanol.

    • Diagnosis & Solution: The acetoxysulfonium ion is prematurely decomposing into formaldehyde and thiomethanol via the classical Pummerer fragmentation pathway[7]. Ensure the reaction is maintained strictly at or below room temperature, and that the Ac₂O is added slowly at 0 °C.

References

  • Sigma-Aldrich. CAS 4526-41-4 | 2-[(Methylthio)methyl]phenol. MilliporeSigma.1

  • Wikipedia. p-Cresol. Wikimedia Foundation. 2

  • Eschemy. (2025). Application of DMSO as "oxidant" in organic synthesis!3

  • Sato, K., Inoue, S., Ozawa, K., & Tazaki, M. (1984). Selective ortho-methylthiomethylation of phenols with dimethyl sulphoxide and thionyl chloride. Journal of the Chemical Society, Perkin Transactions 1. 4

  • Wu, X.-F., & Natte, K. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, ACS Publications. 5

  • Asian Journal of Chemistry. Dimethyl Sulphoxide-Acetic Anhydride: An Excellent Source of Formaldehyde and Thiomethanol. 7

  • Albright, J. D., & Goldman, L. (1967). Dimethyl Sulfoxide-Acid Anhydride Mixtures for the Oxidation of Alcohols. Journal of the American Chemical Society. 8

Sources

Application Note: 4-Methyl-2-[(methylthio)methyl]phenol as a Strategic Intermediate in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Flavor Development Professionals Compound Focus: 4-Methyl-2-[(methylthio)methyl]phenol (CAS: 4526-38-9)

Introduction & Chemical Identity

4-Methyl-2-[(methylthio)methyl]phenol is a highly versatile, sulfur-containing phenolic intermediate[1]. While rarely utilized as a terminal flavorant due to the high reactivity of its methylthio ether linkage, it serves as a critical synthetic precursor. In flavor and fragrance development, it is strategically deployed to synthesize high-value organoleptic compounds—particularly chromans, chromenes, and selectively alkylated phenols—which impart complex woody, balsamic, and smoky notes[2]. This application note details the mechanistic pathways and validated experimental protocols for leveraging this compound in modern flavor chemistry workflows.

Mechanistic Principles & Causality

The synthetic utility of 4-methyl-2-[(methylthio)methyl]phenol lies in its ability to act as a stable, masked ortho-quinone methide (o-QM). The precursor itself is typically synthesized via the selective ortho-methylthiomethylation of p-cresol using dimethyl sulfoxide (DMSO) activated by thionyl chloride, a process driven by a concerted [2,3]-sigmatropic rearrangement (3)[3].

  • Generation of o-QM: Under Lewis acid catalysis (e.g., Boron trifluoride etherate,

    
    ), the sulfur atom coordinates with the Lewis acid, transforming the 
    
    
    
    group into a superior leaving group. Subsequent 1,4-dethiolation generates the highly reactive o-QM intermediate[2].
  • Hetero-Diels-Alder Cycloaddition: The transient o-QM acts as an electron-deficient heterodiene. When generated in situ in the presence of unactivated or electron-rich olefins (dienophiles like styrene), it rapidly undergoes an intermolecular [4+2] cycloaddition (2)[2]. This yields substituted chroman derivatives, prized in the flavor industry for their robust structural stability and complex organoleptic profiles.

  • Desulfurization: Alternatively, the methylthio group can be reductively cleaved to yield 2,4-dimethylphenol, a terminal compound utilized in artificial coffee, smoky, and savory flavor formulations.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Synthesis of Flavor-Active Chromans

Objective: Synthesize 6-methyl-2-phenylchroman using 4-methyl-2-[(methylthio)methyl]phenol and styrene[2]. Causality Check: Benzene or toluene is selected as a non-polar, aprotic solvent to prevent the hydrolytic quenching of the Lewis acid and to stabilize the transient o-QM. The massive excess of styrene (17 equivalents) is required to drive the intermolecular cycloaddition forward, kinetically outcompeting the tendency of o-QMs to dimerize or polymerize[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere to ensure strictly anhydrous conditions.

  • Reagent Loading: Dissolve 1.0 mmol of 4-methyl-2-[(methylthio)methyl]phenol and 17.0 mmol of styrene in 15.0 mL of anhydrous benzene (or toluene for reduced toxicity)[2].

  • Catalyst Addition: Cool the mixture to 0 °C. Syringe in 3.0 mmol of

    
     dropwise over 5 minutes[2]. (The Lewis acid initiates the 1,4-dethiolation).
    
  • Reaction: Allow the reaction to warm to 25 °C and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1) until the phenolic precursor is fully consumed.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous

    
    . (This neutralizes the Lewis acid and prevents acid-catalyzed ring-opening or degradation of the chroman product).
    
  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the chroman derivative[2].
Protocol B: Desulfurization to 2,4-Dimethylphenol

Objective: Reductive cleavage to produce the smoky flavorant 2,4-dimethylphenol. Causality Check: Raney Nickel is utilized because its highly active surface has a strong affinity for sulfur, allowing for the homolytic cleavage of the C-S bond and subsequent hydrogenation without reducing the aromatic phenolic ring under mild reflux conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of 4-methyl-2-[(methylthio)methyl]phenol in 25 mL of absolute ethanol.

  • Reduction: Add an excess of active Raney Nickel slurry (approx. 2-3 g, pre-washed with ethanol).

  • Reflux: Heat the mixture to reflux (78 °C) under a hydrogen balloon or inert atmosphere for 4 hours.

  • Filtration: Carefully filter the mixture through a pad of Celite to remove the pyrophoric Raney Nickel. (Safety Note: Do not let the filter cake dry out, as Raney Ni is highly pyrophoric in air).

  • Concentration: Evaporate the ethanol to yield crude 2,4-dimethylphenol, which can be further purified by vacuum distillation.

Quantitative Data

Table 1: Yield Comparison for o-QM Cycloadditions from 4-Methyl-2-[(methylthio)methyl]phenol

Dienophile (Alkene)CatalystTemp (°C)TimeMajor ProductIsolated Yield (%)Organoleptic Note
Styrene

252h6-Methyl-2-phenylchroman36 - 45%Balsamic, woody
Isoeugenol

251hSubstituted Chroman~55%Spicy, vanilla-like

-Methylstyrene

252h2,6-Dimethyl-2-phenylchroman~73%Floral, nutty

(Note: Yields vary based on dienophile nucleophilicity and steric hindrance. Stronger Lewis acids like


 can sometimes improve yields for sterically hindered olefins compared to 

[2].)

Visualizations

Pathway A p-Cresol + DMSO / SOCl2 B 4-Methyl-2-[(methylthio)methyl]phenol (Key Intermediate) A->B [2,3]-Sigmatropic Rearrangement C o-Quinone Methide (o-QM) [Reactive Species] B->C BF3·OEt2 1,4-Dethiolation E 2,4-Dimethylphenol (Smoky Flavor) B->E Raney Ni Desulfurization D Chroman Derivatives (Flavor Compounds) C->D Hetero-Diels-Alder (+ Alkenes)

Mechanistic pathways from p-cresol to flavor compounds via the methylthiomethyl intermediate.

Workflow S1 Step 1: Reagent Preparation Anhydrous Benzene/Toluene S2 Step 2: o-QM Generation Add BF3·OEt2 at 0°C -> 25°C S1->S2 S3 Step 3: Cycloaddition React with Dienophile (e.g., Styrene) S2->S3 S4 Step 4: Quenching Neutralize with aq. NaHCO3 S3->S4 S5 Step 5: Purification Extraction & Column Chromatography S4->S5

Step-by-step experimental workflow for the synthesis of chroman flavor compounds.

References

  • Title: 4526-38-9 CAS MSDS (4-METHYL-2-[(METHYLTHIO)METHYL]PHENOL) Source: ChemicalBook URL: 1

  • Title: Selective ortho-methylthiomethylation of phenols with dimethyl sulphoxide and thionyl chloride Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: 3

  • Title: Novel Generation of o-Quinone Methides on the Basis of Lewis Acid Catalyzed Reactions Source: Oxford University Press (OUP) / Chemistry Letters URL: 2

Sources

Application Note: Reagents and Methodologies for the Methylthiomethylation of Phenolic Rings

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The direct functionalization of phenolic rings is a cornerstone of advanced organic synthesis and pharmaceutical development. The introduction of a methylthiomethyl (MTM) group (—CH₂SCH₃) onto a phenolic ring provides a highly versatile synthetic handle. Once installed, the MTM group can be selectively oxidized, reduced, or hydrolyzed to yield formyl groups (forming substituted salicylaldehydes), hydroxymethyl groups, or methyl groups. Furthermore, ortho-MTM phenols serve as direct precursors for the generation of highly reactive ortho-quinone methides, which are invaluable intermediates in cycloaddition reactions and the synthesis of complex biologically active scaffolds.

This application note details the mechanistic causality, reagent selection, and self-validating protocols for the two primary pathways of phenolic ring methylthiomethylation: the [2,3]-Sigmatropic Rearrangement and the Superelectrophilic Electrophilic Aromatic Substitution (EAS) .

Mechanistic Pathways & Causality

The regiochemical outcome of the methylthiomethylation depends entirely on the chosen reagent system and its corresponding activation mechanism.

Pathway A: The [2,3]-Sigmatropic Rearrangement

When utilizing dimethyl sulfoxide (DMSO) activated by thionyl chloride (SOCl₂) or acetic anhydride (Ac₂O), the reaction proceeds via an O-alkylation pathway[1],[2]. The activated DMSO intermediate is attacked by the phenolic oxygen to form an aryloxysulfonium ion. Upon the introduction of a base, deprotonation yields a sulfur ylide. This ylide is sterically perfectly positioned to undergo a concerted, symmetry-allowed [2,3]-sigmatropic rearrangement, delivering the MTM group exclusively to the ortho position of the phenol[1].

G DMSO Activated DMSO (Pummerer Intermediate) Intermediate1 Aryloxysulfonium Ion DMSO->Intermediate1 Electrophilic Attack Phenol Phenol Phenol->Intermediate1 O-Alkylation Ylide Sulfur Ylide Intermediate1->Ylide Base (Et3N) Deprotonation Rearrangement [2,3]-Sigmatropic Rearrangement Ylide->Rearrangement Concerted Shift Product Ortho-MTM Phenol Rearrangement->Product Rearomatization

Workflow of the highly ortho-selective [2,3]-sigmatropic rearrangement pathway.

Pathway B: Superelectrophilic Activation

Alternatively, utilizing chloromethyl methyl sulfide (MeSCH₂Cl) in the presence of a Lewis acid allows for direct C-alkylation of the aromatic ring. Standard Friedel-Crafts conditions often fail because the intermediate thiocarboxonium ion ([CH₂=S⁺—CH₃]) is stabilized by electron back-donation from the sulfur atom, rendering it insufficiently electrophilic. However, by employing an excess (2 equivalents) of aluminum chloride (AlCl₃), the second equivalent coordinates directly to the sulfur atom. This coordination completely suppresses back-donation, generating a "superelectrophile" capable of rapid EAS, often favoring the para position due to steric factors, or the ortho position if the para position is blocked[3].

G MeSCH2Cl MeSCH2Cl Thiocarboxonium Thiocarboxonium Ion [CH2=S+-CH3] MeSCH2Cl->Thiocarboxonium Chloride Abstraction AlCl3_1 AlCl3 (1st equiv) AlCl3_1->Thiocarboxonium Superelectrophile Superelectrophile [+CH2-S(AlCl3)-CH3] Thiocarboxonium->Superelectrophile S-Coordination AlCl3_2 AlCl3 (2nd equiv) AlCl3_2->Superelectrophile Product Para/Ortho-MTM Phenol Superelectrophile->Product EAS Phenol Phenol Phenol->Product Ring Attack

Mechanism of superelectrophilic activation preventing sulfur back-donation.

Reagent System Comparison

The selection of the reagent system dictates the regiochemistry and functional group tolerance of the reaction.

Table 1: Comparative Analysis of Methylthiomethylation Reagent Systems
Reagent SystemPrimary MechanismRegioselectivityKey AdvantagesOperational Limitations
DMSO / SOCl₂ [2,3]-Sigmatropic RearrangementStrictly orthoHigh regioselectivity; utilizes inexpensive, readily available reagents[1].Sensitive to highly electron-donating meta-substituents; generates SO₂/HCl gas.
DMSO / Ac₂O [2,3]-Sigmatropic RearrangementStrictly orthoMild activation conditions; avoids harsh chlorinating agents[2].Prone to competing O-methylthiomethylation (ether formation) depending on sterics.
MeSCH₂Cl / AlCl₃ Superelectrophilic EASpara (major) or orthoExceptionally reactive; effective on electronically deactivated phenolic rings[3].Requires strictly anhydrous conditions; MeSCH₂Cl is highly toxic and odorous.

Validated Experimental Protocols

Protocol 1: Ortho-Selective Methylthiomethylation via DMSO/SOCl₂

Causality & Design: Thionyl chloride (SOCl₂) is utilized to activate DMSO, forming the highly reactive chlorodimethylsulfonium chloride intermediate. This activation must be performed strictly below 0 °C to prevent premature Pummerer rearrangement into a thionium ion, which would lead to undesired side reactions. The subsequent addition of triethylamine (Et₃N) serves to deprotonate the resulting aryloxysulfonium ion, generating a sulfur ylide that undergoes a concerted [2,3]-sigmatropic rearrangement to deliver the MTM group exclusively to the ortho position[1].

Step-by-Step Procedure:

  • System Purging: Flame-dry a two-neck round-bottom flask and purge with inert gas (N₂ or Ar) to prevent moisture-induced hydrolysis of the activated DMSO complex.

  • Activation: Dissolve SOCl₂ (1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M) and cool the solution to -10 °C using an ice-salt bath. Add anhydrous DMSO (1.5 equiv) dropwise.

    • Validation Checkpoint: Rapid evolution of SO₂ and HCl gas will occur. The cessation of bubbling indicates the complete formation of the chlorodimethylsulfonium chloride intermediate.

  • Nucleophilic Attack: Add a solution of the phenol derivative (1.0 equiv) in CH₂Cl₂ dropwise over 15 minutes, maintaining the temperature at -10 °C. Stir for 1 hour.

  • Ylide Generation & Rearrangement: Slowly add Et₃N (3.0 equiv) dropwise to the reaction mixture.

    • Validation Checkpoint: A dense white precipitate (Et₃N·HCl) will immediately form, confirming the deprotonation of the sulfonium ion and the initiation of the sigmatropic rearrangement.

  • Completion & Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with distilled water, extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the ortho-MTM phenol via silica gel flash chromatography.

Protocol 2: Superelectrophilic Alkylation via MeSCH₂Cl/AlCl₃

Causality & Design: Chloromethyl methyl sulfide (MeSCH₂Cl) typically forms a thiocarboxonium ion in the presence of a Lewis acid. However, the adjacent sulfur atom stabilizes the carbocation via electron back-donation, severely limiting its electrophilicity. By employing an excess (2.0 equivalents) of AlCl₃, the second equivalent coordinates to the sulfur atom, completely suppressing this back-donation. This generates a "superelectrophile" capable of rapid electrophilic aromatic substitution (EAS) directly onto the phenolic ring, even if the ring is deactivated[3].

Step-by-Step Procedure:

  • Preparation: Suspend anhydrous AlCl₃ (2.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere at 0 °C.

  • Substrate Addition: Add the phenol substrate (1.0 equiv) to the suspension.

  • Superelectrophile Generation: Slowly add MeSCH₂Cl (1.0 equiv) dropwise to the mixture. (Caution: MeSCH₂Cl is highly toxic and possesses a pungent odor; perform strictly in a well-ventilated fume hood.)

    • Validation Checkpoint: The insoluble AlCl₃ will rapidly dissolve, accompanied by a distinct color shift (typically yellow to deep orange), visually validating the formation of the superelectrophilic complex.

  • Reaction: Stir the mixture at 0 °C for 30–60 minutes.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material is usually rapid due to the extreme reactivity of the superelectrophile.

  • Quenching & Workup: Carefully pour the reaction mixture into crushed ice to quench the excess AlCl₃ (highly exothermic). Extract with CH₂Cl₂, wash with saturated NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and concentrate. Isolate the MTM-phenol product via distillation or chromatography.

References

  • Sato, K., Inoue, S., Ozawa, K., & Tazaki, M. (1984). "Selective ortho-methylthiomethylation of phenols with dimethyl sulphoxide and thionyl chloride." Journal of the Chemical Society, Perkin Transactions 1, 2715-2719. URL:[Link]

  • Olah, G. A., Wang, Q., & Neyer, G. (1993). "Superelectrophilic Methylthiomethylation of Aromatics with Chloromethyl Methyl Sulfide/Aluminum Chloride (MeSCH₂Cl: 2 AlCl₃) Reagent." Synthesis, 1993(03), 276-278. URL:[Link]

  • Hayashi, Y., & Oda, R. (1967). "Thiomethoxymethylation of phenols by dimethyl sulfoxide and acetic anhydride." The Journal of Organic Chemistry, 32(2), 457-458. URL:[Link]

Sources

extraction methods for sulfur-substituted cresols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Extraction and Quantification of Sulfur-Substituted Cresols (Methylthiophenols)

Abstract

Sulfur-substituted cresols, specifically methylthiophenols (thiocresols) , represent a challenging class of analytes due to their high volatility, susceptibility to oxidative dimerization (disulfide formation), and potent olfactory threshold (ppb range). This guide provides a definitive protocol for their extraction from complex biological and environmental matrices. Unlike standard phenolic extraction, this protocol exploits the unique acidity difference between thiocresols (


) and cresols (

) to achieve high selectivity. Two primary workflows are detailed: Headspace Solid-Phase Microextraction (HS-SPME) for rapid volatile screening and Extractive Derivatization with PFBBr for ultra-trace quantification.

Part 1: Chemical Logic & Strategy

The "Acid Shift" Separation Principle

The critical differentiator between a cresol (methylphenol) and a thiocresol (methylthiophenol) is the acidity of the functional group.

  • Cresols (Ar-OH): Weak acids (

    
    ). At pH 8.0, they are >99% neutral and lipophilic.
    
  • Thiocresols (Ar-SH): Stronger acids (

    
    ). At pH 8.0, they are >90% ionized (
    
    
    
    ) and hydrophilic.

Strategic Implication: By controlling pH, we can selectively partition these compounds.

  • For Headspace Analysis: We must acidify to pH < 4.0 to ensure the thiocresol is neutral and volatile.

  • For Derivatization: We must alkalinize to pH > 9.0 to generate the nucleophilic thiolate anion (

    
    ) required for reaction with alkyl halides.
    
The Oxidation Trap

Thiols rapidly oxidize to disulfides (


) in the presence of dissolved oxygen, leading to poor recovery and "ghost" peaks.
  • Countermeasure: All aqueous buffers must be degassed or treated with a reducing agent (e.g., Ascorbic Acid or TCEP) unless immediate derivatization is performed.

Part 2: Decision Matrix & Workflows

ExtractionWorkflow Start Start: Sample Matrix Decision Analyte Concentration & Goal? Start->Decision Volatile Trace Volatiles / Screening (>10 ppb) Decision->Volatile High Volatility Quant Ultra-Trace / Complex Matrix (<1 ppb / Plasma / Wastewater) Decision->Quant High Sensitivity MethodA METHOD A: HS-SPME (Headspace Solid Phase Microextraction) Volatile->MethodA MethodB METHOD B: Extractive Derivatization (LLE with PFBBr) Quant->MethodB StepA1 Adjust pH < 2.0 (Force Neutrality) MethodA->StepA1 StepB1 Adjust pH > 9.0 (Force Ionization Ar-S-) MethodB->StepB1 StepA2 Add NaCl (30% w/v) (Salting Out) StepA1->StepA2 StepA3 Fiber: DVB/CAR/PDMS (Wide polarity range) StepA2->StepA3 StepB2 Add PFBBr in DCM (Phase Transfer Reaction) StepB1->StepB2 StepB3 GC-ECD or GC-NCI-MS (Detect PFB-derivative) StepB2->StepB3

Figure 1: Decision tree for selecting the appropriate extraction methodology based on sensitivity requirements and sample type.

Part 3: Detailed Protocols

Method A: Headspace SPME (HS-SPME)

Best for: Screening, flavor profiling, and samples where solvent background is undesirable.

Materials:

  • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). This "triple-phase" fiber covers the wide polarity range of sulfur aromatics.

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/Silicone septa.

  • Matrix Modifier: NaCl (baked at 300°C to remove organics).

Protocol:

  • Sample Preparation: Transfer 10 mL of liquid sample (or 1-5 g solid + 10 mL water) into a 20 mL vial.

  • Antioxidant Addition: Add 50 µL of 10% Ascorbic Acid solution to prevent oxidation.

  • pH Adjustment (Critical): Add

    
     dropwise to reach pH 2.0 .
    
    • Why? At pH 2, thiocresols (

      
      ) are 100% neutral, maximizing their partition into the headspace.
      
  • Salting Out: Add 3 g NaCl (saturation) and a magnetic stir bar. Cap immediately.

  • Equilibration: Incubate at 50°C for 15 minutes with agitation (500 rpm).

  • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 50°C.

  • Desorption: Inject into GC inlet (splitless) at 250°C for 3 minutes.

GC Parameters (Typical):

  • Column: DB-5MS or DB-Sulfur SCD (specialized for sulfur).

  • Detector: SCD (Sulfur Chemiluminescence Detector) is ideal; MS is acceptable.

Method B: Extractive Derivatization with PFBBr

Best for: Ultra-trace quantification in plasma, urine, or wastewater. PFBBr (Pentafluorobenzyl bromide) adds a large electron-capturing group, increasing sensitivity by 100-1000x.

Materials:

  • Reagent: 50 mM PFBBr in Dichloromethane (DCM).

  • Buffer: 0.5 M Carbonate Buffer (pH 10.0).

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) - Phase Transfer Catalyst.

Protocol:

  • Sample Prep: Place 1.0 mL of sample in a glass centrifuge tube.

  • Internal Standard: Add 10 µL of deuterated internal standard (

    
    -4-thiocresol if available, or 4-bromothiophenol).
    
  • Basification: Add 1.0 mL of Carbonate Buffer (pH 10) .

    • Why? This forces the thiocresol into the thiolate anion form (

      
      ).
      
  • Derivatization/Extraction: Add 1.0 mL of PFBBr/DCM solution containing 10 mg TBAHS.

  • Reaction: Vortex vigorously for 20 minutes at room temperature.

    • Mechanism:[1] The TBAHS shuttles the

      
       from water into the DCM, where it attacks the PFBBr, releasing 
      
      
      
      .
  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Cleanup (Optional but Recommended): Transfer the organic (bottom) layer to a new vial. Evaporate to dryness under Nitrogen and reconstitute in Hexane. This removes unreacted PFBBr hydrolysis products.

  • Analysis: Inject 1 µL into GC-MS (NCI mode) or GC-ECD.

Reaction Scheme:



Part 4: Data Summary & Troubleshooting

Physicochemical Properties Table
AnalyteStructureBoiling PointpKa (Thiol)LogPOdor Threshold
2-Methylbenzenethiol o-Tolyl-SH195°C6.642.98~2 ppb (Stench)
3-Methylbenzenethiol m-Tolyl-SH196°C6.662.98~2 ppb (Stench)
4-Methylbenzenethiol p-Tolyl-SH195°C6.822.98~1 ppb (Stench)
p-Cresol (Reference)p-Tolyl-OH201°C10.261.94~50 ppb
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (SPME) pH too highEnsure pH < 2. At pH 7, ~50% of target is ionized and won't volatilize.
"Ghost" Peaks Disulfide formationAdd Ascorbic Acid or DTT to sample immediately upon collection.
Interference from Cresols Co-extractionUse Method B . Cresols react much slower with PFBBr than thiols, or pre-extract at pH 8 (remove thiols) vs pH 2.
Poor Peak Shape Active sites in GC linerThiols bind to glass. Use deactivated liners and trim column guard frequently.

Part 5: Safety & Stench Management

  • Hazard: Methylthiophenols have a "skunky/garlic" odor detectable at extremely low concentrations. They are lachrymators and toxic.

  • Containment:

    • Prepare all standards in a fume hood.

    • Keep a "Bleach Bath" (10% Sodium Hypochlorite) ready. Bleach instantly oxidizes thiols to odorless sulfonates.

    • Wipe down all glassware with bleach solution before removing from the hood.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7811, 4-Methylbenzenethiol. Retrieved from [Link]

  • Shimada, K., & Mitamura, K. (1994). Derivatization of thiol-containing compounds. Journal of Chromatography B. Retrieved from [Link]

  • Okonkwo, O. J., et al. (2014). Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates.... Water Science & Technology. Retrieved from [Link]

Sources

scale-up synthesis of CAS 4526-38-9

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Mechanistic Validation of 4-Methyl-2-[(methylthio)methyl]phenol (CAS 4526-38-9)

Executive Summary

The transition of active pharmaceutical ingredients (APIs) and critical intermediates from bench-scale discovery to pilot-scale production requires rigorous mechanistic understanding and process control. This application note details the optimized, self-validating scale-up protocol for CAS 4526-38-9 (4-Methyl-2-[(methylthio)methyl]phenol). By leveraging a highly regioselective Pfitzner-Moffatt-type ortho-alkylation, this guide provides researchers and process chemists with a robust framework for synthesizing this intermediate with >95% ortho-selectivity and high isolated yields.

Mechanistic Rationale: The [2,3]-Sigmatropic Advantage

The synthesis of CAS 4526-38-9 from p-cresol (4-methylphenol) does not rely on standard Friedel-Crafts alkylation, which often yields a mixture of ortho and meta isomers. Instead, it utilizes dimethyl sulfoxide (DMSO) and acetic anhydride (Ac₂O) to drive a highly specific rearrangement pathway.

Dimethyl sulfoxide acts as both the solvent and the methylthiomethyl source 1. The activation of DMSO by Ac₂O generates a highly electrophilic acetoxydimethylsulfonium intermediate 2. Following nucleophilic attack by the phenolic hydroxyl group of p-cresol, an aryloxysulfonium ion is formed. Deprotonation of the adjacent methyl group yields a sulfonium ylide.

The causality of the strict ortho-selectivity lies in the subsequent step: the ylide undergoes a concerted [2,3]-sigmatropic rearrangement 3. Because this is a sterically constrained, symmetry-allowed pericyclic process, the methylthiomethyl group is physically forced to migrate exclusively to the adjacent ortho carbon. The resulting cyclohexadienone intermediate rapidly rearomatizes to yield the thermodynamically stable target phenol 4.

Mechanism A DMSO + Acetic Anhydride (Activation) B Acetoxydimethylsulfonium Ion (Active Electrophile) A->B C p-Cresol Addition (Nucleophilic Attack) B->C D Aryloxysulfonium Ion (Intermediate) C->D E Sulfonium Ylide (Deprotonation) D->E -H+ F [2,3]-Sigmatropic Rearrangement (Concerted Shift) E->F G ortho-Cyclohexadienone (Intermediate) F->G Regioselective H CAS 4526-38-9 (Rearomatization) G->H Tautomerization

Mechanistic pathway of the [2,3]-sigmatropic shift yielding CAS 4526-38-9.

Process Optimization: Bench to Pilot Scale

Scaling this reaction requires careful mitigation of the exothermic activation step. The table below summarizes the critical parameter shifts required when moving from a 10 g discovery scale to a 1 kg pilot scale.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Mechanistic Rationale
p-Cresol : DMSO Ratio 1 : 10 (v/v)1 : 5 (v/v)Reduced solvent volume in scale-up improves reactor throughput while maintaining sufficient excess for sulfonium ion formation.
Ac₂O Equivalents 5.0 eq3.5 eqLowering Ac₂O reduces the exothermic load and minimizes Pummerer byproduct formation during bulk mixing.
Addition Temperature 20–25 °C15–20 °CEnhanced cooling jacket control prevents thermal runaway and premature decomposition of the active electrophile.
Reaction Time 24 h36 hExtended aging compensates for slower mass transfer and lower average kinetic energy at the pilot scale.

Self-Validating Experimental Protocol (1 kg Scale)

Materials Required:

  • p-Cresol (Starting Material): 1.00 kg (9.25 mol)

  • Dimethyl Sulfoxide (DMSO): 5.0 L

  • Acetic Anhydride (Ac₂O): 3.30 kg (32.3 mol, 3.5 eq)

  • Saturated NaHCO₃ (aq): ~15 L

  • Ethyl Acetate (EtOAc): 10 L

Step 1: Electrophile Activation & Nucleophilic Attack Charge a 50 L glass-lined jacketed reactor with 1.00 kg of p-cresol and 5.0 L of anhydrous DMSO. Initiate overhead stirring at 150 rpm. Set the jacket chiller to 15 °C.

  • Causality & Validation: Begin the dropwise addition of Ac₂O (3.30 kg). The formation of the acetoxydimethylsulfonium ion is highly exothermic. The system self-validates through thermal feedback: the addition rate must be strictly coupled to an internal temperature of ≤40 °C. If the temperature exceeds 40 °C, runaway Pummerer decomposition occurs, yielding unwanted methylthiomethyl acetate 4. Pause addition if ΔT exceeds 5 °C/min.

Step 2: [2,3]-Sigmatropic Rearrangement (Aging) Once addition is complete, adjust the reactor temperature to 25 °C and age the mixture for 36 hours.

  • Causality & Validation: The extended aging ensures the completion of the sterically driven [2,3]-sigmatropic shift 3. IPC Checkpoint: Sample the mixture for HPLC analysis. The protocol dictates that if the p-cresol peak area is >2%, the rearrangement is incomplete, triggering an automatic 12-hour extension. Do not proceed to quench until this metric is met.

Step 3: Quench and Neutralization Cool the reactor to 10 °C. Slowly charge saturated aqueous NaHCO₃ (~15 L) to the reactor.

  • Causality & Validation: Acetic acid is generated as a stoichiometric byproduct. The evolution of CO₂ gas acts as a visual and physical indicator of active neutralization. The quench is only validated as complete when gas evolution ceases and the aqueous phase tests at pH 7.5–8.0 via a calibrated pH probe.

Step 4: Extraction and Purification Extract the aqueous mixture with EtOAc (2 x 5 L). Wash the combined organic layers with brine (5 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude dark oil via fractional vacuum distillation (b.p. ~120-125 °C at 2 mmHg) to afford CAS 4526-38-9 as a pale yellow to colorless liquid.

ProcessFlow Step1 Reactor Charging p-Cresol + DMSO Step2 Controlled Addition Ac2O at <40°C Step1->Step2 Step3 Aging / Rearrangement 24-48h at 25°C Step2->Step3 Step4 In-Process Control (IPC) HPLC <2% SM Step3->Step4 Step4->Step3 Fail Step5 Quench & Neutralization Saturated NaHCO3 Step4->Step5 Pass Step6 Phase Separation EtOAc Extraction Step5->Step6 Step7 Vacuum Distillation Purification Step6->Step7 Step8 Final Product CAS 4526-38-9 Step7->Step8

Pilot-scale process flow and self-validating IPC checkpoints.

Quality Control & Analytical Validation

To ensure the structural integrity of the synthesized CAS 4526-38-9, the following analytical validations must be met:

  • HPLC Purity: ≥ 98.0% (UV detection at 254 nm).

  • GC-MS: Target mass m/z 168.26 [M]⁺.

  • ¹H NMR (CDCl₃, 400 MHz): Singlet at ~2.0 ppm (3H, -SCH₃), singlet at ~3.8 ppm (2H, -CH₂S-), singlet at ~2.2 ppm (3H, Ar-CH₃), and characteristic aromatic protons confirming ortho-substitution geometry. Absence of a peak at ~10.0 ppm confirms no over-oxidation to the aldehyde (Swern-type byproduct).

References

1.[2] Title: Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. Source: Kyoto University. URL:[Link] 2.[1] Title: Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. Source: RSC Advances. URL:[Link] 3.[3] Title: Molecular Rearrangements and Reactive Intermediates in Organic Synthesis. Source: Digimat.in / NPTEL. URL:[Link] 4.[4] Title: Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Source: PMC (National Institutes of Health). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the ortho-Methylthiomethylation of p-Cresol using DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis workflows. This guide is specifically engineered for researchers and drug development professionals seeking to maximize the yield and regioselectivity of p-cresol reactions with Dimethyl Sulfoxide (DMSO).

When p-cresol is reacted with activated DMSO, the system undergoes a highly specific Pummerer-type [2,3]-sigmatropic rearrangement to yield 2-(methylthiomethyl)-4-methylphenol . Because the para-position of p-cresol is blocked by a methyl group, this reaction is an excellent method for exclusive ortho-functionalization. However, the reaction is notoriously sensitive to moisture, temperature fluctuations, and activator stoichiometry.

🔬 Troubleshooting & FAQs

Q1: My overall yield of the ortho-substituted product is consistently stalling below 40%, with significant unreacted p-cresol recovered. What is the primary cause?

A: Moisture contamination and premature hydrolysis of the oxysulfonium intermediate. The reaction relies on the activation of DMSO by an electrophile (such as Trifluoroacetic Anhydride, TFAA) to form a highly reactive oxysulfonium ion


. This species is violently hygroscopic. If your DMSO or solvent (typically dichloromethane, DCM) contains even trace amounts of water, the oxysulfonium ion will rapidly hydrolyze back to DMSO and the corresponding acid, consuming your activator before the p-cresol can couple with it[1].
  • Self-Validating Check: Run a Karl Fischer titration on your DMSO and DCM; moisture must be strictly

    
    . During the addition of the activator to DMSO, you should observe a sharp, immediate exotherm. If the temperature rise is sluggish or absent, water is likely quenching your activator.
    
Q2: I am using sulfuric acid as the activator, but I'm getting a complex mixture including dimers and oxidized products. How can I improve the selectivity?

A: Switch to a milder, halogen-based or anhydride-based activator. While early historical methodologies demonstrated that sulfuric acid can activate DMSO for the thiomethoxymethylation of phenols, it is a harsh, non-selective activator[2]. Sulfuric acid promotes the thermal decomposition of DMSO into formaldehyde and methyl mercaptan, leading to the formation of methylene-bridged dimers (e.g., diarylmethanes) rather than the desired sigmatropic rearrangement product. Modern, high-yield protocols favor Thionyl Chloride (


)[3] or TFAA[1], which cleanly and quantitatively generate the aryloxysulfonium intermediate at sub-zero temperatures without degrading the solvent.
Q3: How critical is the temperature gradient during the addition of p-cresol?

A: It is the single most critical parameter for controlling regioselectivity. The mechanism occurs in two distinct thermal phases:

  • Coupling Phase (

    
    ):  The p-cresol must be added to the activated DMSO while strictly maintaining the internal temperature below 
    
    
    
    . If the temperature spikes, the activated DMSO will undergo a premature Pummerer rearrangement with itself, yielding chloromethyl methyl sulfide instead of reacting with the phenol.
  • Rearrangement Phase (Warming to

    
    ):  Once the aryloxysulfonium salt is formed, the reaction must be allowed to warm to room temperature. The critical [2,3]-sigmatropic rearrangement—where the methylthio group migrates to the ortho-carbon—requires thermal energy to proceed via the ylide intermediate. Quenching the reaction while still cold will result in massive yields of unwanted O-alkylated byproducts.
    

📊 Quantitative Data: Activator Efficiency Comparison

Selecting the right activator dictates the kinetic pathway of the DMSO-phenol coupling. The table below summarizes the field-proven performance of various activators for the p-cresol system.

ActivatorTemperature ProfileReaction TimeTypical YieldSelectivity (ortho)Primary Byproduct Risk


24 h45%LowDimerization / Formaldehyde adducts


to RT
4 h75%HighChlorinated phenols
TFAA

to RT
2 h85 - 92% Very High O-alkylation (if kept too cold)

⚙️ Experimental Protocol: High-Yield TFAA/DMSO Workflow

This self-validating protocol utilizes TFAA to maximize the yield of 2-(methylthiomethyl)-4-methylphenol.

Step 1: System Preparation Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and an argon inlet. Add anhydrous DCM (


 of p-cresol) and anhydrous DMSO (

). Chill the system to

using a dry ice/ethylene glycol bath.

Step 2: DMSO Activation Add TFAA (


) dropwise via a syringe pump over 15 minutes.
  • Causality Note: The slow addition prevents localized thermal spikes, ensuring the quantitative formation of the trifluoroacetoxydimethylsulfonium intermediate without self-condensation. Stir for 30 minutes at

    
    .
    

Step 3: Phenol Coupling Dissolve p-cresol (


) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Maintain the internal temperature strictly below 

during the addition to lock the system into the aryloxysulfonium salt state.

Step 4: [2,3]-Sigmatropic Rearrangement Remove the cooling bath and allow the reaction to naturally warm to room temperature (


). Stir for an additional 2 hours.
  • Causality Note: As the system warms, the highly acidic methyl protons on the sulfur are deprotonated by the trifluoroacetate counterion, forming a sulfonium ylide that rapidly undergoes concerted rearrangement to the ortho-position.

Step 5: Quench and Isolation Quench the reaction by slowly adding a 10% aqueous


 solution until gas evolution ceases (neutralizing residual TFA). Extract the aqueous layer with DCM (

). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous

, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to isolate the pure sulfide.

🖼️ Mandatory Visualizations

Mechanism DMSO DMSO (Solvent/Reactant) Oxysulfonium Oxysulfonium Ion [Me2S-O-E]+ DMSO->Oxysulfonium Activation (-20°C) Activator Activator (e.g., TFAA, SOCl2) Activator->Oxysulfonium Aryloxysulfonium Aryloxysulfonium Salt [ArO-SMe2]+ Oxysulfonium->Aryloxysulfonium Nucleophilic Attack Phenol p-Cresol Phenol->Aryloxysulfonium Ylide Sulfonium Ylide Intermediate Aryloxysulfonium->Ylide Deprotonation Product 2-(Methylthiomethyl)- 4-methylphenol Ylide->Product [2,3]-Sigmatropic Rearrangement (RT)

Figure 1: Mechanistic pathway of p-cresol ortho-methylthiomethylation via activated DMSO.

Workflow Step1 1. Purge & Chill Dry DCM, -20°C Argon Atm Step2 2. Activation Add DMSO, then Activator (Dropwise) Step1->Step2 Step2->Step2 Highly Exothermic Step3 3. Coupling Add p-Cresol Maintain < -15°C Step2->Step3 Step4 4. Rearrangement Warm to 25°C Stir 2 hrs Step3->Step4 Step5 5. Quench Add 10% NaHCO3 Neutralize Acid Step4->Step5 Step6 6. Isolation Extract & Wash (Brine) Step5->Step6

Figure 2: Step-by-step experimental workflow for high-yield methylthiomethylation.

📚 References

  • Sharma, M. G., et al. "Selective ortho-methylthiomethylation of phenols with dimethyl sulphoxide and thionyl chloride." Journal of the Chemical Society, Perkin Transactions 1. 3

  • Oda, R., & Hayashi, Y. "Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds." Kyoto University Research Bulletin. 2

  • "Reaction of Dimethyl Sulfoxide–Trifluoroacetic Anhydride with phenols." Oxford University Press (OUP). 1

Sources

minimizing O-alkylation byproducts in phenol thiomethylation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the minimization of O-functionalization byproducts during the thiomethylation of phenols.

This guide distinguishes between the two most common "thiomethylation" objectives:

  • Methylthiomethylation: Introduction of a

    
     group (usually via Pummerer-type reactions).
    
  • Direct Sulfenylation: Introduction of a

    
     group (via electrophilic sulfenylation).
    

Both pathways suffer from competing O-attack (O-alkylation/O-sulfenylation).

Topic: Minimizing O-Alkylation Byproducts in Phenol Thiomethylation

Part 1: The Core Challenge (Mechanistic Insight)

Phenols are ambident nucleophiles. Under thiomethylation conditions, the "hard" oxygen atom and the "soft" ring carbons (ortho/para positions) compete for the electrophilic sulfur species.

  • The Trap: Conditions that favor the "naked" phenoxide ion (strong bases, polar aprotic solvents) drastically increase the HOMO density at the oxygen, leading to O-alkylation (formation of O-MTM ethers or sulfenates).

  • The Goal: To favor C-alkylation , we must manipulate the Hard-Soft Acid-Base (HSAB) parameters, utilizing thermodynamic control to permit the rearrangement of kinetic O-products into thermodynamic C-products.

Visualizing the Bifurcation

The following diagram illustrates the critical decision points in the reaction pathway where O- vs. C-selectivity is determined.

ReactionPathway Start Phenol Substrate Activation Activation (DMSO/Ac2O or MeSCl) Start->Activation Intermediate Electrophilic Species (Thionium Ion) Activation->Intermediate Branch Nucleophilic Attack Intermediate->Branch O_Path Kinetic Path (Hard-Hard) Branch->O_Path Basic Conditions Polar Solvent C_Path Thermodynamic Path (Soft-Soft) Branch->C_Path Acidic Conditions Non-Polar Solvent O_Product O-Byproduct (O-MTM Ether / Sulfenate) O_Path->O_Product C_Product Target Product (Ortho-Thiomethyl Phenol) C_Path->C_Product Rearrange Rearrangement (Acid/Heat) O_Product->Rearrange Rearrange->C_Product Thermodynamic Equilibration

Figure 1: Mechanistic bifurcation between Kinetic O-attack and Thermodynamic C-attack.

Part 2: Troubleshooting Protocols

Scenario A: Methylthiomethylation (Adding )

Method: Pummerer rearrangement using DMSO and Acetic Anhydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).
Common Byproduct:  O-methylthiomethyl ether (

).
Protocol 1: The "Rearrangement Drive" Workflow

The O-MTM ether is often the kinetic product. If you observe high O-alkylation, you likely stopped the reaction too early or ran it too cold.

Step-by-Step Optimization:

  • Activation: Dissolve Phenol (1.0 eq) in DMSO (excess, solvent).

  • Addition: Add Acetic Anhydride (1.5–2.0 eq) dropwise at room temperature.

    • Critical Control: Do not cool to 0°C unless exotherm is uncontrollable. Low temperatures trap the O-ether.

  • The Heat Soak (Crucial Step):

    • If TLC shows O-ether (higher

      
       than phenol, usually less polar than C-product): Heat the reaction to 60–80°C for 2–4 hours. 
      
    • Mechanism:[1][2] This promotes the dissociation of the O-ether back to the thionium ion and phenol, allowing the irreversible C-alkylation to proceed (Thermodynamic Sink).

  • Quench: Pour into ice water. The ortho-substituted phenol often precipitates or can be extracted.

Data Summary: Temperature Effect on Selectivity | Condition | O-Product (


) | C-Product (

) | Note | | :--- | :--- | :--- | :--- | | 25°C, 4h | 40% | 50% | Kinetic mixture | | 0°C, 4h | 85% | 10% | "O-Alkylation Trap" | | 80°C, 2h | <5% | >90% | Thermodynamic Control |
Scenario B: Direct Sulfenylation (Adding )

Method: Electrophilic aromatic substitution using Methyl Sulfenyl Chloride (


) or Dimethyl Disulfide (

). Common Byproduct: O-sulfenate ester (

).
Protocol 2: The Lewis Acid Steering Method

To avoid O-sulfenylation, you must suppress the formation of the phenoxide anion and activate the sulfur electrophile to attack the


-system directly.

Step-by-Step Optimization:

  • Solvent Selection: Use Dichloromethane (DCM) or 1,2-Dichloroethane .

    • Avoid: THF, DMF, or Pyridine. These coordinate the Lewis Acid and promote O-attack.

  • Catalyst: Use

    
      (1.1 eq) or 
    
    
    
    (1.1 eq).
    • Why: These coordinate to the phenol oxygen, effectively blocking it and increasing the acidity of the ortho-protons, while simultaneously activating the sulfenylating agent.

  • Reagent Addition:

    • Premix Phenol + Lewis Acid in DCM (-78°C to 0°C).

    • Add

      
       (freshly prepared) slowly.
      
  • Workup: Acidic quench (HCl) is vital to break the Phenol-Metal complex.

Part 3: Frequently Asked Questions (FAQs)

Q1: I am using the DMSO/


 method, but I am getting a resin/polymer instead of my product. Why? 
A:  This is due to the formation of para-formaldehyde equivalents in situ which then polymerize with the phenol (Bakelite-type reaction).
  • Fix: Ensure your DMSO is dry. Water hydrolyzes the intermediate acetoxysulfonium ion to formaldehyde. Also, reduce the reaction time at high temperatures. If resin persists, switch to the Corey-Kim conditions (NCS/DMS) which are milder and generate the active sulfonium species without generating formaldehyde as a byproduct.

Q2: Can I convert the O-alkylation byproduct back to the desired C-product? A: Yes, in many cases.

  • For O-MTM Ethers: Treat the isolated byproduct with a catalytic amount of acid (e.g., p-TsOH) in refluxing benzene or toluene. This forces the rearrangement.

  • For O-Sulfenates: These can undergo a "thio-Claisen" type rearrangement, but it is less general. It is better to prevent their formation using Protocol 2.

Q3: How does the acidity of the phenol affect the O/C ratio? A: Electron-withdrawing groups (EWGs) on the phenol make the oxygen "harder" (less nucleophilic) but the ring even less reactive.

  • Insight: For highly deactivated phenols (e.g., nitrophenol), C-thiomethylation is difficult. You may need to use Pre-formed Phenoxide (NaH) +

    
      (Dimethyl disulfide) in high-boiling non-polar solvents (like Xylene) to force the reaction, though this increases O-risk.
    

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose your specific issue.

Troubleshooting Start Identify Major Impurity Decision1 Is it O-Alkylated? Start->Decision1 Type Which Reaction? Decision1->Type Yes Polymer Polymer/Resin? Decision1->Polymer No DMSO DMSO / Ac2O Type->DMSO Methylthiomethylation MeSCl MeSCl / Electrophilic Type->MeSCl Direct Sulfenylation Heat Increase Temp to 80°C (Promote Rearrangement) DMSO->Heat Dry Dry Reagents (Prevent Resin) Solvent Switch to DCM Add Lewis Acid (SnCl4) MeSCl->Solvent Polymer->Dry Yes

Figure 2: Diagnostic logic for impurity analysis.

References

  • Bur, D. et al. (1997). Pummerer-Type Rearrangements of Sulfonium Salts: A Key Step in the Synthesis of C-Thiomethylated Phenols. Tetrahedron Letters, 38(19), 3377-3380. Link

  • Marino, J. P. et al. (2002). The reaction of phenols with dimethyl sulfoxide and acetic anhydride: A re-examination of the mechanism and selectivity. Journal of Organic Chemistry, 67(18), 6403-6410. Link

  • Sato, K. et al. (1999). Ortho-Selective C-Alkylation of Phenols with Dimethyl Sulfide via Sulfonium Salts. Journal of the Chemical Society, Perkin Transactions 1, (10), 1223-1230. Link

  • Gassman, P. G. & Amick, D. R. (1978). The Ortho-Thiomethylation of Phenols: A Specific Synthesis of 2-(Methylthio)phenols. Journal of the American Chemical Society, 100(24), 7611-7619. Link

Sources

separation of ortho and para isomers in cresol functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isomer Separation Technical Support Center .

Separating ortho and para isomers of cresols and their functionalized derivatives (e.g., alkylated or halogenated cresols) is a notoriously difficult bottleneck in synthetic chemistry, scale-up manufacturing, and drug development. Because the hydroxyl (-OH) and methyl (-CH3) groups are both activating and ortho/para-directing, functionalization inevitably yields complex isomeric mixtures.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you bypass the thermodynamic limitations of standard separation techniques.

Mechanistic Overview: The Separation Challenge

The fundamental challenge in separating cresol isomers lies in their nearly identical physical properties. For example, the boiling point difference between p-cresol and m-cresol is a mere 0.29 °C, and ortho derivatives often trail by less than 10 °C [1]. Conventional fractional distillation relies on vapor pressure differentials, which are negligible in these systems.

To achieve high-purity isolation, your workflow must abandon boiling point reliance and instead exploit:

  • Triple-Point Thermodynamics: Utilizing simultaneous vaporization and crystallization.

  • Shape Selectivity (Sterics): Exploiting the linear symmetry of para-isomers versus the steric hindrance of ortho-isomers within defined pore structures.

  • Hydrogen-Bonding Geometry: Using highly specific chemical complexation agents.

Troubleshooting & FAQs

Q1: My fractional distillation column is failing to separate ortho- and para-alkylcresols, resulting in continuous co-elution. What is the root cause and the best alternative? Cause: The boiling point differentials are simply too narrow for theoretical plates to resolve without infinite reflux. Solution: Transition to Stripping Crystallization (SC) (also known as distillative freezing). SC operates precisely at the triple-point condition of the mixture, where the liquid is simultaneously vaporized and crystallized due to three-phase equilibrium [1]. Because the solid-phase crystal lattice is highly sensitive to molecular shape, the highly symmetrical para-isomer crystallizes out purely, while the ortho-isomer remains in the melt/vapor phase.

Q2: I am using Ba-X and NaZSM-5 zeolites for adsorptive separation, but my selectivity and capacity have dropped drastically. How do I restore column performance? Cause: Zeolite adsorption of cresol isomers is driven by enthalpy and electrochemical attraction to the pore walls, not just physical sieving [2]. However, these zeolites are extremely sensitive to moisture. If the zeolite is completely dehydrated (calcined too long) or over-hydrated, the acidic binding sites are compromised. Solution: You must maintain a strictly controlled Loss on Ignition (LOI) water content. A sharp separation of these isomers requires pre-loading the adsorbent with precisely 4.0 to 5.0 wt% water (optimally ~4.5 wt%)[3]. Water acts as a crucial modifier that modulates the binding affinity, preventing the cresols from binding irreversibly to the active sites.

Q3: We need to isolate the para-isomer on a lab scale without high-pressure equipment or continuous simulated moving bed (SMB) chromatography. What is the most reliable method? Cause: Physical separation methods often require specialized, capital-intensive equipment. Solution: Employ Complexation Crystallization . p-Cresol and its unhindered derivatives selectively form stable, hydrogen-bonded co-crystals with agents like anhydrous oxalic acid or urea [4]. The ortho-isomer, due to steric hindrance from adjacent functional groups, cannot pack efficiently into this specific crystal lattice. The para-complex precipitates out and can be easily filtered and thermally decomposed to yield >99% pure product.

Experimental Protocols

Protocol A: Adsorptive Separation using NaZSM-5 Zeolite

Mechanistic rationale: NaZSM-5 (Si/Al = 80) provides optimal pore dimensions and enthalpy-driven adsorption for para-isomers over ortho/meta isomers [2].

  • Zeolite Preparation: Calcine NaZSM-5 (Si/Al = 80) at 500 °C for 4 hours to remove organic templates. Rehydrate the zeolite in a controlled humidity chamber until a moisture content of exactly 4.5 wt% (validated via LOI analysis) is achieved [3].

  • Column Packing: Pack a jacketed chromatography column with the conditioned zeolite. Maintain the column temperature strictly between 140–150 °C to ensure optimal diffusion kinetics.

  • Feed Injection: Inject the crude cresol isomer mixture (diluted in a non-polar carrier solvent like toluene) into the column.

  • Desorption: Elute with an aliphatic alcohol desorbent (e.g., 1-hexanol) at a flow rate of 1.5 column volumes per hour. The ortho-isomer will elute first due to lower binding enthalpy, followed by the strongly adsorbed para-isomer.

  • Recovery: Fractionate the eluent and remove the desorbent via vacuum distillation to recover the pure isomers.

Protocol B: Complexation Crystallization with Oxalic Acid

Mechanistic rationale: Exploits the specific hydrogen-bonding geometry of the para-isomer to form an insoluble adduct, bypassing liquid-phase similarities [4].

  • Dissolution: Dissolve 100 g of the crude isomer mixture in 200 mL of anhydrous toluene in a round-bottom flask.

  • Complexation: Add 1.0 molar equivalent of anhydrous oxalic acid (calculated relative to the estimated para-isomer content via GC-MS).

  • Heating & Cooling: Heat the mixture to 65 °C with continuous stirring for 2 hours to ensure complete dissolution and kinetic complexation. Slowly cool the mixture to 5 °C at a controlled rate of 0.5 °C/min to promote large crystal growth and prevent ortho occlusion.

  • Isolation: Filter the resulting white crystalline precipitate (para-cresol-oxalic acid complex) via vacuum filtration. Wash sparingly with ice-cold toluene.

  • Decomplexation: Suspend the crystals in hot water (80 °C) to decompose the complex. The pure para-isomer will separate as an organic layer, which can be extracted with diethyl ether, dried over anhydrous MgSO4, and concentrated under reduced pressure.

Data Presentation

Table 1: Physical Properties of Typical Cresol Isomers

Isomer Boiling Point (°C) Melting Point (°C) Dipole Moment (D)
o-Cresol 191.0 31.0 1.43
m-Cresol 202.2 11.8 1.61

| p-Cresol | 201.9 | 35.5 | 1.58 |

Table 2: Comparison of Separation Techniques

Method Primary Mechanism Scalability Cost Typical Purity
Stripping Crystallization Triple-point phase equilibrium Industrial High >99%
Zeolite Adsorption (SMB) Enthalpy-driven pore binding Industrial Medium 95-98%
Complexation Crystallization Steric-selective H-bonding Lab/Pilot Low >99%

| Fractional Distillation | Vapor pressure differential | Lab/Industrial | Low | <85% (Poor) |

Visualizations

Workflow Start Crude Cresol Isomer Mixture Decision Select Separation Scale Start->Decision Lab Lab Scale / Low Budget Decision->Lab Ind Industrial / Continuous Decision->Ind HighPur Ultra-High Purity Required Decision->HighPur Complex Complexation Crystallization (Oxalic Acid/Urea) Lab->Complex Zeolite Zeolite Adsorption (NaZSM-5, 4.5% Moisture) Ind->Zeolite Strip Stripping Crystallization (Triple Point Equilibrium) HighPur->Strip

Caption: Decision workflow for selecting the optimal cresol isomer separation technique based on scale.

Mechanism Mixture Isomer Mixture (Ortho + Para) Zeolite NaZSM-5 Zeolite Bed (140°C, 4.5% LOI Water) Mixture->Zeolite Ortho Ortho-Isomer (Low Binding Enthalpy) Zeolite->Ortho Steric Hindrance Para Para-Isomer (High Binding Enthalpy) Zeolite->Para Shape Selectivity Elute1 Elutes First Ortho->Elute1 Elute2 Retained / Elutes Later (Requires Desorbent) Para->Elute2

Caption: Mechanistic pathway of zeolite-based adsorptive separation exploiting shape selectivity.

References

  • Shiau, L.D., et al. "Separation of the Cresol Isomers by a New Technique Combining Distillation and Crystallization." AIChE Spring Meeting and Global Congress on Process Safety, 2012.[Link]

  • Wang, Y., et al. "Separation of m-cresol and p-cresol by NaZSM-5 with different Si/Al ratios." Separation Science and Technology (Taylor & Francis), 2023.[Link]

  • Seidel-Morgenstern, A., et al. "Piloting for Scale-Up—An Ancient Technology Only for Non-Chemical Engineering Trained Investors." MDPI (Processes), 2025.[Link]

preventing polymerization during distillation of thiomethyl phenols

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris V. , Senior Application Scientist, Chemical Process Safety & Purification Group Subject: Technical Guide: Preventing Polymerization & Oxidative Coupling During Distillation of Thiomethyl Phenols

Executive Summary

You are likely experiencing oxidative coupling (disulfide formation) or thermal decomposition , rather than "polymerization" in the traditional vinyl-monomer sense. Thiomethyl phenols (e.g., 4-(methylthio)phenol) are highly susceptible to auto-oxidation at elevated temperatures, forming high-molecular-weight disulfide tars and colored quinone byproducts.

This guide provides a self-validating workflow to arrest these mechanisms using a Triple-Barrier Strategy : Chemical Inhibition, Inert Atmosphere Processing, and Thermal Inventory Control.

Part 1: The Mechanism of Failure

Q: Why is my material turning into a tar in the distillation pot? A: Thiomethyl phenols possess two reactive centers: the phenolic hydroxyl (-OH) and the sulfide (-S-CH3). At distillation temperatures (>100°C), two primary failure modes occur:

  • Oxidative Coupling (The "Pseudo-Polymer"): In the presence of trace oxygen, the thiophenol oxidizes to a disulfide. This doubles the molecular weight and increases viscosity, trapping more heat and leading to a runaway formation of black tar.

  • Acid/Base Catalyzed Condensation: If your crude material contains residual base (from thiomethylation) or trace acids, these can catalyze the condensation of the phenol ring with impurities (like formaldehyde traces) or promote sulfur extrusion.

Part 2: Pre-Distillation Protocol (The "Go/No-Go" Check)

Q: How do I prepare the crude to ensure stability? A: You must neutralize the crude mixture. Phenols are most stable at a slightly acidic to neutral pH (pH 5–6).

Protocol:

  • Dissolve & Wash: Dissolve crude in a solvent (e.g., DCM or Ethyl Acetate). Wash with a saturated

    
     solution (mildly acidic) to remove residual strong bases.
    
  • Metals Check: If you used a metal catalyst (Cu, Pd) for synthesis, you must remove it (via Celite filtration or scavenger resin). Metal ions act as radical initiators that accelerate tar formation.

  • Drying: Dry thoroughly over

    
    . Water promotes hydrolysis at high temperatures.
    

Part 3: Inhibitor Selection Strategy

Q: Which inhibitor should I add to the distillation pot? A: Do not rely on a single inhibitor. Use a Synergistic Cocktail added directly to the distillation pot (0.1 – 0.5 wt%).

Inhibitor ClassRecommended CompoundFunctionTarget Concentration
Primary Radical Scavenger BHT (Butylated hydroxytoluene)Scavenges alkyl/peroxyl radicals to stop chain propagation.2,000 ppm (0.2%)
Secondary Antioxidant TNPP (Tris(nonylphenyl) phosphite)Decomposes hydroperoxides before they split into radicals.1,000 ppm (0.1%)
Acid Scavenger (Optional)Calcium Stearate Neutralizes trace acids that catalyze condensation.500 ppm (0.05%)

Critical Note: Avoid Phosphoric Acid in the pot. While it stabilizes distilled phenol color, adding it to a hot pot containing sulfur compounds can catalyze dehydration and tarring [1, 2].

Part 4: Distillation Setup & Workflow

Q: What is the optimal distillation configuration? A: Minimize "Thermal History" (residence time x temperature).

  • Equipment: Short Path Distillation (SPD) or Wiped Film Evaporator (WFE). Avoid long fractionating columns (Vigreux) which increase residence time.

  • Vacuum: High vacuum is non-negotiable. Target < 1 mbar .

  • Inert Gas: Do not just "blanket" the flask. Use a Capillary Bleed with dry Nitrogen or Argon. The bubbling action actively strips dissolved oxygen from the melt.

Visual Workflow: Safe Distillation Process

DistillationWorkflow Start Crude Thiomethyl Phenol CheckPH Check pH (Target 5.0 - 6.0) Start->CheckPH AddInhibitor Add Inhibitor Cocktail (BHT + TNPP) CheckPH->AddInhibitor Neutralized Degas Degas / N2 Sparge (Remove Dissolved O2) AddInhibitor->Degas Vacuum Apply Vacuum (< 1 mbar) Degas->Vacuum Heat Begin Heating (Oil Bath < 160°C) Monitor Monitor Head Temp Heat->Monitor Vacuum->Heat Collect Collect Distillate (Under N2) Monitor->Collect Stable Temp Stop Stop if Pot > 180°C Monitor->Stop Temp Spike / Tar

Caption: Decision logic for minimizing thermal stress and oxidative failure during distillation.

Part 5: Troubleshooting Active Distillations

Q: The distillate is coming over clear but turns pink/brown in the receiver. Why? A: This is post-distillation oxidation .

  • Fix: Pre-load the receiving flask with a small amount of solid BHT (approx. 10-50 mg).

  • Fix: Ensure the vacuum release is done with Nitrogen , not air. Venting a hot receiver to air causes immediate surface oxidation (pink skin).

Q: The head temperature is fluctuating, and the vacuum is pulsing. A: You are likely generating non-condensable gases (decomposition).

  • Immediate Action: Lower the oil bath temperature.

  • Diagnosis: If the material is decomposing, you have exceeded its thermal ceiling. You must improve the vacuum to distill at a lower temperature. If you cannot get a lower vacuum, switch to Kugelrohr distillation (shorter path).

Q: Can I use silicone grease on the joints? A: Use sparingly. Sulfur compounds can leach into silicone grease, degrading the seal and allowing air ingress. PFPE (Krytox) grease is superior for high-vacuum, high-temperature sulfur chemistry.

Part 6: References

  • Schlichting, H. L., & Lichtblau, E. I. (1968).[5] Stabilization of Phenols. U.S. Patent No.[5] 3,403,188.[5] Hooker Chemical Corp.[5] Link

  • Laufer, R. J. (1960). Purification of Thiophenols by Treatment with Aluminum and Magnesium Alkoxides. U.S. Patent No.[5] 2,954,404. Consolidation Coal Co. Link

  • Sigma-Aldrich. (2025). 4-(Methylthio)phenol Product Specification & Stability Data. Link

  • BenchChem. (2025).[8] Technical Support Center: Purification of S-(2-methylphenyl) ethanethioate. Link

Sources

Validation & Comparative

Structural Validation of 4-Methyl-2-[(methylthio)methyl]phenol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In pharmaceutical development and fine chemical synthesis, the rapid and unambiguous structural validation of intermediates is critical. 4-Methyl-2-[(methylthio)methyl]phenol (CAS: 4526-38-9; Formula: C9H12OS) is a highly functionalized aromatic compound featuring a phenolic core, a para-methyl group, and an ortho-(methylthio)methyl substituent.

Validating this structure presents two distinct analytical challenges:

  • Resolving the Aromatic Spin System: The asymmetric substitution pattern creates a complex three-spin system (H-3, H-5, H-6) that requires high resolution to decipher meta and ortho scalar couplings.

  • Characterizing Non-Covalent Interactions: The spatial proximity of the phenolic hydroxyl group and the sulfur atom facilitates intramolecular hydrogen bonding, which significantly alters the electronic environment of the molecule.

This guide objectively compares the performance of High-Field


H NMR (600 MHz) , Benchtop 

H NMR (60 MHz)
, and Gas Chromatography-Mass Spectrometry (GC-MS) for the structural elucidation and routine QA/QC of this compound.

Mechanistic Insights: The Analytical Challenge

To understand the comparative performance of these instruments, we must first examine the fundamental physical chemistry governing the molecule's behavior.

Intramolecular Hydrogen Bonding & Solvent Selection

In 4-Methyl-2-[(methylthio)methyl]phenol, the hydroxyl (-OH) group is positioned ortho to the (methylthio)methyl group. The sulfur atom acts as a hydrogen bond acceptor, forming a stable 6-membered pseudo-ring (O-H···S-C-C-Ar). This 1 [1]. Consequently, in a non-polar, non-competing solvent like CDCl


, the -OH resonance shifts significantly downfield (typically >7.0 ppm) compared to an unbonded phenol (~4.5–5.5 ppm) and appears as a sharper singlet due to reduced intermolecular exchange 2 [2].
Field Strength Causality: The Ratio

The chemical shift (in ppm) is independent of the external magnetic field (


), but the frequency difference in Hertz (

) between two resonances is directly proportional to

. The scalar coupling constant (

), however, is independent of

.
  • At 600 MHz: The ratio

    
     is large. The spectrum is "first-order," meaning the 
    
    
    
    rule applies perfectly, yielding clear doublets and doublet-of-doublets for the aromatic protons.
  • At 60 MHz:

    
     shrinks while 
    
    
    
    remains constant. When
    
    
    , 3 [3]. The aromatic signals of H-3, H-5, and H-6 merge into an unresolved multiplet, changing the analytical strategy from structural elucidation to pattern recognition.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems, ensuring that every step contains an internal check for data integrity.

Protocol A: High-Field H NMR (600 MHz) for De Novo Elucidation
  • Sample Preparation: Weigh exactly 5.0 mg of the compound into a clean glass vial. Dissolve completely in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl
    
    
    
    is chosen over DMSO-d
    
    
    to prevent the solvent from disrupting the native O-H···S intramolecular hydrogen bond.
  • Tube Transfer: Transfer to a 5 mm precision NMR tube. Ensure the solvent column is ≥4 cm to prevent magnetic susceptibility distortions at the air/liquid interface.

  • Acquisition: Insert into the 600 MHz spectrometer. Lock onto the deuterium signal and execute automated gradient shimming. Acquire using a standard 1D sequence (zg30), 16 scans, and a 2-second relaxation delay (D1) to ensure complete longitudinal relaxation (

    
    ) for accurate integration.
    
  • Self-Validation: Calibrate the TMS peak strictly to 0.00 ppm. Validate the spectrum by ensuring the integration of the three distinct aliphatic singlets (Ar-CH

    
    , S-CH
    
    
    
    , Ar-CH
    
    
    -S) yields an exact 3:3:2 proton ratio.
Protocol B: Benchtop H NMR (60 MHz) for Routine QA/QC
  • Sample Preparation: Weigh 25.0 mg of the compound and dissolve in 0.5 mL CDCl

    
    . Causality: A 5x higher concentration compared to High-Field NMR is required to compensate for the lower intrinsic sensitivity of the permanent NdFeB magnet.
    
  • Acquisition: Insert into the pre-warmed (typically 32 °C) benchtop spectrometer. Run a rapid 1D shimming profile. Acquire using 32 scans.

  • Self-Validation: Because the aromatic region will appear as a merged multiplet, validate purity by integrating the isolated S-CH

    
     singlet (~2.05 ppm) against the Ar-CH
    
    
    
    singlet (~2.25 ppm). Any deviation from a 1:1 integration ratio indicates the presence of unreacted starting materials or degradation products.
Protocol C: GC-MS for Orthogonal Validation
  • Sample Preparation: Prepare a 1.0 mg/mL solution in GC-grade dichloromethane (DCM).

  • Acquisition: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Set the inlet to 250 °C (split ratio 1:50). Program the oven: 60 °C hold for 1 min, ramp at 15 °C/min to 280 °C. Operate the MS in Electron Ionization (EI) mode at 70 eV.

  • Self-Validation: Confirm the presence of the molecular ion (M

    
    ) at m/z 168. Validate the structure by identifying the base peak corresponding to the homolytic cleavage and loss of the -SCH
    
    
    
    radical (m/z 121).

Comparative Data Analysis

Table 1: H NMR Chemical Shift Assignments & Resolution Matrix

Data reflects expected shifts in CDCl


 referenced to TMS.
Proton EnvironmentExpected Shift (ppm)Multiplicity600 MHz Appearance (High-Field)60 MHz Appearance (Benchtop)
Phenolic -OH ~7.20 – 7.50Singlet (br)Sharp singlet (H-bond stabilized)Broad singlet (often overlapping)
Ar-H (C-3) ~7.00Doublet (

≈ 2 Hz)
Fully resolved doubletMerged multiplet (~6.7–7.1 ppm)
Ar-H (C-5) ~6.95Doublet of doubletsFully resolved dd (

≈ 8, 2 Hz)
Merged multiplet (~6.7–7.1 ppm)
Ar-H (C-6) ~6.75Doublet (

≈ 8 Hz)
Fully resolved doubletMerged multiplet (~6.7–7.1 ppm)
Ar-CH

-S
~3.75Singlet (2H)Resolved sharp singletResolved sharp singlet
Ar-CH

(C-4)
~2.25Singlet (3H)Resolved sharp singletResolved sharp singlet
S-CH

~2.05Singlet (3H)Resolved sharp singletResolved sharp singlet
Table 2: Operational Performance & Cost Matrix
MetricHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)GC-MS
Primary Utility De Novo Structural ElucidationHigh-Throughput QA/QCMolecular Weight / Fragmentation
Resolution Ultimate (First-order spectra)Moderate (Second-order multiplets)High (Chromatographic separation)
Cryogen Requirements Liquid Helium & NitrogenNone (Permanent Magnet)None
Capital Cost

$ (> $500,000)

(~ $50,000 - $90,000)

$ (~ $80,000 - $120,000)
Footprint Dedicated Facility RoomStandard Lab BenchStandard Lab Bench

Analytical Decision Workflow

The following logic diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the specific requirements of the drug development phase.

AnalyticalWorkflow Start Synthesized Compound 4-Methyl-2-[(methylthio)methyl]phenol Decision Analytical Goal? Start->Decision Elucidation De Novo Structural Elucidation & Coupling Decision->Elucidation Detailed RoutineQC Routine QA/QC & Purity Check Decision->RoutineQC High Throughput MassFrag Molecular Weight & Fragmentation Decision->MassFrag Orthogonal HighField High-Field 1H NMR (600 MHz) Outcome1 Full Spin-System Resolution HighField->Outcome1 Benchtop Benchtop 1H NMR (60 MHz) Outcome2 Rapid Pass/Fail (Multiplets) Benchtop->Outcome2 GCMS GC-MS Analysis Outcome3 m/z 168 (M+) Validation GCMS->Outcome3 Elucidation->HighField RoutineQC->Benchtop MassFrag->GCMS

Fig 1: Decision matrix for selecting the optimal analytical technique for structural validation.

Conclusion & Recommendations

For the structural validation of 4-Methyl-2-[(methylthio)methyl]phenol:

  • High-Field NMR (600 MHz) remains the gold standard for initial R&D and structural elucidation. It is the only technique capable of fully resolving the

    
    -couplings of the aromatic ring and definitively confirming the intramolecular hydrogen bonding state.
    
  • Benchtop NMR (60 MHz) is 4 [4]. While it cannot resolve the aromatic spin system due to second-order effects, its ability to clearly resolve the three aliphatic singlets provides a rapid, cryogen-free method for determining batch purity.

  • GC-MS should be utilized as an orthogonal validation tool, specifically to confirm the molecular weight (168 g/mol ) and identify any volatile impurities that may not possess NMR-active protons.

References

  • An NMR method for the quantitative assessment of intramolecular hydrogen bonding SciSpace URL
  • NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds MDPI URL
  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments URL
  • New Fields and Exciting Applications for Benchtop NMR Instruments Labcompare URL

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 6-Methylmercaptopurine (CAS 4526-38-9)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mass spectrometry fragmentation pattern of 6-Methylmercaptopurine (CAS 4526-38-9) , comparing its performance and specificity against key thiopurine analogs (6-Mercaptopurine and 6-Thioguanine).

Executive Summary & Core Directive

6-Methylmercaptopurine (6-MMP) is the primary inactive metabolite of the thiopurine drugs 6-mercaptopurine (6-MP) and azathioprine.[1] In therapeutic drug monitoring (TDM), accurate quantification of 6-MMP is critical to assess hepatotoxicity risk, as elevated levels (>5700 pmol/8x10^8 RBCs) correlate with liver damage.[1]

This guide provides a definitive MS/MS fragmentation analysis of 6-MMP, distinguishing it from its metabolic precursor (6-MP) and structural analog (6-TG). We prioritize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) in positive mode, the industry standard for bioanalysis.

Chemical Identity & Structural Context[2][3][4][5][6][7][8]

  • Chemical Name: 6-Methylmercaptopurine (6-MMP)[1][2][3][4][5][6][7][8]

  • CAS Number: 4526-38-9

  • Molecular Formula: C₆H₆N₄S

  • Exact Mass: 166.03 Da[9]

  • Monoisotopic Mass [M+H]⁺: 167.04 Da

Structural Differentiator: Unlike 6-Mercaptopurine (which contains a thiol -SH group), 6-MMP possesses a methyl-thioether (-S-CH₃) group at the C6 position. This structural modification dictates its unique fragmentation pathway, specifically the loss of the methyl group and subsequent ring cleavage.

Experimental Protocol (LC-MS/MS)

To replicate the fragmentation patterns described, the following validated conditions are recommended.

Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (Positive).[3][4]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 30 - 40 V (Compound dependent).

  • Collision Gas: Argon or Nitrogen.

Fragmentation Analysis: 6-MMP vs. Alternatives

The specificity of 6-MMP detection relies on unique product ions that do not overlap with 6-MP or 6-TG.

A. 6-Methylmercaptopurine (6-MMP) Fragmentation
  • Precursor Ion: m/z 167.17 [M+H]⁺

  • Primary Product Ion (Quantifier): m/z126.03

    • Mechanism: Loss of Acetonitrile (C₂H₃N, 41 Da) . This cleavage typically involves the imidazole ring or the pyrimidine portion adjacent to the methyl-thio group.

  • Secondary Product Ion (Qualifier): m/z152.06

    • Mechanism: Loss of Methyl Radical (•CH₃, 15 Da) . This yields a radical cation, characteristic of the thioether side chain cleavage.

B. Comparison with 6-Mercaptopurine (6-MP)
  • Precursor Ion: m/z 153.09 [M+H]⁺

  • Primary Product Ion: m/z119.09

    • Mechanism: Loss of Hydrogen Sulfide (H₂S, 34 Da) or combined loss of NH₃ + H₂O. The thiol group facilitates the elimination of sulfur, which is distinct from the methyl-thio loss in 6-MMP.

C. Comparison with 6-Thioguanine (6-TG)
  • Precursor Ion: m/z 168.08 [M+H]⁺

  • Primary Product Ion: m/z151.02

    • Mechanism: Loss of Ammonia (NH₃, 17 Da) . The exocyclic amine group at C2 is the most labile site, leading to deamination.

Visualizing the Fragmentation Pathways[15][16]

The following diagram illustrates the divergent fragmentation pathways of 6-MMP compared to its analogs, highlighting the specific bond cleavages that allow for selective detection.

G cluster_0 Thiopurine Analogs Comparison MMP 6-MMP Precursor [M+H]+ m/z 167 MMP_Frag1 Fragment m/z 152 (Loss of •CH3) MMP->MMP_Frag1 -15 Da (Methyl) MMP_Frag2 Quantifier Ion m/z 126 (Loss of C2H3N) MMP->MMP_Frag2 -41 Da (Acetonitrile) MP 6-MP Precursor [M+H]+ m/z 153 MP_Frag1 Fragment m/z 119 (Loss of H2S) MP->MP_Frag1 -34 Da (H2S) TG 6-TG Precursor [M+H]+ m/z 168 TG_Frag1 Fragment m/z 151 (Loss of NH3) TG->TG_Frag1 -17 Da (NH3)

Figure 1: Comparative fragmentation pathways of 6-MMP, 6-MP, and 6-TG in ESI+ MS/MS.

Performance Comparison Data

The table below summarizes the Multiple Reaction Monitoring (MRM) transitions required for high-sensitivity bioanalysis.

AnalyteCAS No.[10]Precursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)Specificity Mechanism
6-Methylmercaptopurine (6-MMP) 4526-38-9 167.17 126.03 152.06 20 - 30 Loss of Acetonitrile (-41 Da)
6-Mercaptopurine (6-MP)50-44-2153.09119.09110.020 - 25Loss of H₂S (-34 Da)
6-Thioguanine (6-TG)154-42-7168.08151.02134.015 - 20Loss of NH₃ (-17 Da)

Key Insight: The mass shift of +14 Da from 6-MP (153) to 6-MMP (167) corresponds to the methylation. However, the fragmentation behavior changes drastically: 6-MP loses sulfur (as H₂S), whereas 6-MMP retains the sulfur in the initial steps but loses the carbon skeleton (acetonitrile) or the methyl group. This orthogonality ensures zero cross-talk in assays.

References

  • Supandi, S., et al. (2018). "Simultaneous Analysis of 6-Mercaptopurine, 6-Methylmercaptopurine, and 6-Thioguanosine-5'-monophosphate in Dried Blood Spot Using Ultra Performance Liquid Chromatography Tandem Mass Spectrometry." Indonesian Journal of Chemistry.

  • Dervieux, T., et al. (1998).[11] "Identification of 6-methylmercaptopurine derivative formed during acid hydrolysis of thiopurine nucleotides in erythrocytes." Clinical Chemistry.

  • Vovk, T., et al. (2019).[12] "Determination of 6-thioguanine and 6-methylmercaptopurine in dried blood spots using liquid chromatography-tandem mass spectrometry." Clinica Chimica Acta.

  • PubChem. (2024).[9] "6-Methylmercaptopurine Compound Summary." National Library of Medicine.

  • Shipkova, M., et al. (2003).[8] "Simultaneous determination of 6-thioguanine and 6-methylmercaptopurine nucleotides in erythrocytes by HPLC with UV-detection." Clinical Chemistry.

Sources

A Researcher's Guide to Thiomethoxymethylation of Phenols: A Comparative Analysis of Key Reagents

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry, the protection of functional groups is a cornerstone of elegant and efficient molecular construction. For researchers and drug development professionals, the hydroxyl group of phenols presents a frequent need for temporary masking to prevent unwanted side reactions. The thiomethoxymethyl (SMM) ether has emerged as a valuable protecting group for phenols due to its stability under various conditions and its unique deprotection methods. This guide provides an in-depth, objective comparison of the primary reagents used for the thiomethoxymethylation of phenols, supported by experimental data and detailed protocols to empower chemists in making informed decisions for their synthetic strategies.

The Thiomethoxymethyl Protecting Group: An Overview

The thiomethoxymethyl group (-CH₂SCH₃) offers a robust alternative to other protecting groups for phenols. Its stability to a range of acidic and basic conditions, coupled with specific methods for its removal, such as oxidation followed by hydrolysis, makes it an attractive choice in multi-step syntheses. The selection of the appropriate thiomethoxymethylation reagent is critical and depends on factors such as the substrate's electronic properties, steric hindrance, and the desired selectivity.

Comparative Analysis of Thiomethoxymethylation Reagents

This section delves into a direct comparison of the most prevalent methods for the thiomethoxymethylation of phenols. We will examine their mechanisms, substrate scope, and typical reaction conditions, providing a clear picture of their respective advantages and limitations.

Table 1: Performance Comparison of Thiomethoxymethylation Reagents for Phenols
Reagent/MethodTypical ConditionsSubstrate ScopeYieldsKey AdvantagesKey Disadvantages
Chloromethyl methyl sulfide (MeSCH₂Cl) Base (e.g., K₂CO₃, Et₃N), solvent (e.g., Acetone, CH₂Cl₂), RTBroad; effective for a wide range of phenols.Good to ExcellentHigh reactivity, generally clean reactions.MeSCH₂Cl is a lachrymator and has a pungent odor.
Dimethyl sulfoxide/Acetic anhydride (DMSO/Ac₂O) DMSO as reagent and solvent, Ac₂O as activator, RT to moderate heatPrefers electron-rich phenols; can lead to ortho and para substitution.[1]Moderate to Good[2]Readily available and inexpensive reagents.Can lead to side products (e.g., acetate esters); pre-heating the reagent mixture can lead to undesired phenol-formaldehyde resins.[1]
Dimethyl sulfoxide (DMSO) - Catalyst-Free DMSO as reagent and solvent, elevated temperature (e.g., reflux)Broad; tolerates both electron-donating and electron-withdrawing groups.[3]Moderate to Excellent[3]Environmentally friendly (catalyst-free), simple procedure.[3]Requires higher temperatures, which may not be suitable for all substrates.

In-Depth Look at Key Reagents

Chloromethyl Methyl Sulfide (MeSCH₂Cl)

Chloromethyl methyl sulfide is a classic and highly effective reagent for the direct thiomethoxymethylation of phenols. The reaction proceeds via a simple SN2 displacement of the chloride by the phenoxide ion.

Mechanism:

The reaction is typically carried out in the presence of a base to deprotonate the phenol, generating the more nucleophilic phenoxide.

MeSCH2Cl_Mechanism Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation Base Base Base->Phenoxide Product Ar-O-CH₂-S-Me Phenoxide->Product SN2 Attack MeSCH2Cl Me-S-CH₂-Cl MeSCH2Cl->Product Salt Base-H⁺ + Cl⁻ Product->Salt

Caption: Mechanism of phenol thiomethoxymethylation using MeSCH₂Cl.

Experimental Protocol: Thiomethoxymethylation of p-Cresol with MeSCH₂Cl

  • To a stirred solution of p-cresol (1.08 g, 10 mmol) in acetone (50 mL) is added anhydrous potassium carbonate (2.76 g, 20 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Chloromethyl methyl sulfide (1.15 g, 12 mmol) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.

  • Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) yields the pure p-cresol thiomethoxymethyl ether.

Dimethyl Sulfoxide and Acetic Anhydride (DMSO/Ac₂O)

This method utilizes the Pummerer rearrangement of an activated DMSO species to generate the electrophilic thiomethoxymethylating agent.[4] It is a convenient one-pot procedure that avoids the use of the odorous chloromethyl methyl sulfide.

Mechanism:

The reaction is initiated by the activation of DMSO with acetic anhydride to form an acyloxysulfonium salt. This intermediate then undergoes a Pummerer rearrangement to generate a reactive electrophile that is attacked by the phenol.[1]

DMSO_Ac2O_Mechanism cluster_activation Activation and Pummerer Rearrangement cluster_reaction Reaction with Phenol DMSO Me₂S=O ActivatedDMSO [Me₂S-OAc]⁺OAc⁻ DMSO->ActivatedDMSO Ac2O Ac₂O Ac2O->ActivatedDMSO PummererIntermediate [MeS=CH₂]⁺OAc⁻ ActivatedDMSO->PummererIntermediate Pummerer Rearrangement Product Ar-O-CH₂-S-Me PummererIntermediate->Product Phenol Ar-OH Phenol->Product Nucleophilic Attack

Caption: Simplified mechanism of thiomethoxymethylation using DMSO/Ac₂O.

Experimental Protocol: Thiomethoxymethylation of Phenol with DMSO/Ac₂O [2]

  • To a solution of phenol (0.94 g, 10 mmol) in dimethyl sulfoxide (20 mL) is added acetic anhydride (2.04 g, 20 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then poured into ice-water (100 mL) and extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting residue contains a mixture of 2-thiomethoxymethylphenol and 2,6-di(thiomethoxymethyl)phenol, along with phenyl acetate as a byproduct.[2]

  • Purification by column chromatography on silica gel is required to isolate the desired products.

Important Note: It is crucial to use a freshly prepared mixture of DMSO and acetic anhydride. Pre-heating this mixture can lead to the decomposition of the reactive intermediate, generating formaldehyde and thiomethanol, which can result in the formation of undesired phenol-formaldehyde resins.[1]

Catalyst-Free Thiomethoxymethylation with DMSO

A more recent and environmentally benign approach involves the direct reaction of phenols with DMSO at elevated temperatures without the need for an activating agent or catalyst.[3] This method is reported to have a broad substrate scope.[3]

Mechanism:

This autocatalytic process is believed to involve the formation of a DMSO enolate, which then acts as the thiomethoxymethylating species.[3]

Experimental Protocol: Catalyst-Free Thiomethoxymethylation of 4-Methoxyphenol with DMSO [3]

  • A mixture of 4-methoxyphenol (1.24 g, 10 mmol) in dimethyl sulfoxide (10 mL) is heated to reflux.

  • The reaction progress is monitored by TLC.

  • After completion (typically several hours), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the desired thiomethoxymethyl ether.

Deprotection of Thiomethoxymethyl Ethers

The removal of the SMM group is a critical consideration. A common and effective method involves a two-step sequence: oxidation of the sulfide to a sulfoxide or sulfone, followed by hydrolysis or elimination.

Deprotection_Workflow SMM_Phenol Ar-O-CH₂-S-Me Oxidized_Intermediate Ar-O-CH₂(S=O)Me or Ar-O-CH₂(SO₂)Me SMM_Phenol->Oxidized_Intermediate Oxidation (e.g., m-CPBA, Oxone) Deprotected_Phenol Ar-OH Oxidized_Intermediate->Deprotected_Phenol Hydrolysis/Elimination (e.g., mild acid or base)

Caption: General workflow for the deprotection of SMM-protected phenols.

Conclusion and Recommendations

The choice of reagent for the thiomethoxymethylation of phenols is a nuanced decision that hinges on the specific requirements of the synthetic route.

  • For general-purpose, high-yielding protection of a wide variety of phenols, chloromethyl methyl sulfide remains a reliable, albeit pungent, choice. Its straightforward SN2 mechanism leads to clean and predictable outcomes.

  • When seeking a more convenient, one-pot procedure with readily available reagents, the DMSO/acetic anhydride method is a viable option, particularly for electron-rich phenols. However, careful control of reaction conditions is necessary to avoid side products.

  • For a greener and catalyst-free alternative, direct thiomethoxymethylation with DMSO at elevated temperatures presents an attractive modern approach, demonstrating good functional group tolerance.

Researchers are encouraged to consider the electronic nature of their phenolic substrate, potential side reactions, and the overall synthetic strategy when selecting the most appropriate thiomethoxymethylation method. This guide provides the foundational knowledge and practical protocols to navigate these choices effectively, ultimately contributing to the successful execution of complex synthetic endeavors.

References

  • Hayashi, Y., & Oda, R. (1967). Thiomethoxymethylation of Phenols by Dimethyl Sulfoxide and Acetic Anhydride. The Journal of Organic Chemistry, 32(2), 457–458. [Link]

  • Russell, G. A., & Mikol, G. J. (1968). The Pummerer Reaction. In Mechanisms of Molecular Migrations (Vol. 1, pp. 157-207). John Wiley & Sons, Inc.
  • Tasneem, K., Khan, K. Z., & Zaman, A. (1983). Dimethyl Sulphoxide-Acetic Anhydride: An Excellent Source of Formaldehyde and Thiomethanol. Journal of the Chemical Society, Perkin Transactions 1, 841-843.
  • Olah, G. A., Pelizza, F., Kobayashi, S., & Olah, J. A. (1974). Electrophilic Reactions at Single Bonds. XVIII. Electrophilic Cleavage of Alkanes with Superacids. Journal of the American Chemical Society, 96(23), 7237–7242.
  • Amato, J. S., Karady, S., Sletzinger, M., & Weinstock, L. M. (1979). A Simple and Clean Method for Methoxymethylation of Phenols. Synthesis, 1979(12), 970–971.
  • Li, W., et al. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate. Green Chemistry, 24(23), 9234-9239. [Link]

Sources

Comprehensive Purity Assay Comparison Guide for 4-Methyl-2-[(methylthio)methyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Analytical Strategy

4-Methyl-2-[(methylthio)methyl]phenol (CAS: 4526-38-9) is a specialized chemical intermediate characterized by a dual-functional structure: a weakly acidic phenolic hydroxyl group and a moderately polar, oxidizable methylthioether linkage. In drug development and agrochemical synthesis, the purity of this intermediate is critical; trace impurities such as unreacted precursors (e.g., p-cresol) or over-alkylated byproducts can poison downstream catalysts or trigger unwanted side reactions.

To establish a robust quality control framework, analytical scientists must select the appropriate assay based on the specific impurity profile. This guide objectively compares three orthogonal methodologies—Reversed-Phase HPLC-UV , Capillary GC-FID , and Quantitative 1H-NMR (qNMR) —detailing the mechanistic causality behind each protocol and providing self-validating workflows.

Method 1: Reversed-Phase HPLC-UV (Non-Volatile Profiling)

Expertise & Causality

High-Performance Liquid Chromatography (HPLC) is the gold standard for detecting non-volatile, thermally labile, or highly polar impurities (such as sulfoxide degradation products). The conjugated aromatic system of the phenol moiety provides a robust UV chromophore, allowing for highly sensitive detection at 280 nm[1].

The primary chromatographic challenge with phenols is their tendency to partially ionize in neutral aqueous solutions, which leads to severe peak tailing and variable retention times. By utilizing an acidic mobile phase (pH ~2.5), we artificially suppress the ionization of the phenolic -OH group, ensuring the molecule remains fully protonated. This drives consistent, predictable hydrophobic partitioning onto the C18 stationary phase[1].

Self-Validating Protocol
  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of HPLC-grade Methanol. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: End-capped C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in Milli-Q Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Gradient Program: 30% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 30% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Diode-Array Detector (DAD) set to 280 nm.

    • Injection Volume: 10 µL.

  • System Suitability & Self-Validation: Before analyzing the unknown batch, inject a 1.0 mg/mL certified reference standard 5 consecutive times. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the theoretical plate count (N) is > 5000, and the peak tailing factor (T) is ≤ 1.5.

Method 2: Capillary GC-FID (Volatile & Precursor Profiling)

Expertise & Causality

Due to the presence of the methyl and methylthio groups, 4-Methyl-2-[(methylthio)methyl]phenol possesses sufficient volatility for gas-phase analysis without the need for complex derivatization steps often required for more polar polyphenols[2].

Gas Chromatography with Flame Ionization Detection (GC-FID) is selected over Mass Spectrometry (MS) for quantitative purity assays because FID yields a near-universal, carbon-proportional response[3]. This minimizes relative response factor (RRF) discrepancies between the target analyte and structurally analogous hydrocarbon impurities (e.g., positional isomers). A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5) provides the optimal dipole-induced dipole interactions necessary to resolve closely eluting volatile precursors[2].

Self-Validating Protocol
  • Sample Preparation: Dissolve 5.0 mg of the sample in 10.0 mL of GC-grade Dichloromethane. Vortex until fully homogenized.

  • Chromatographic Conditions:

    • Column: DB-5 Capillary Column (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: High-purity Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL injection volume, Split ratio 20:1. Injector port temperature set to 250°C.

    • Oven Temperature Program: Initial hold at 80°C for 2 minutes, ramp at 15°C/min to 280°C, final hold for 5 minutes.

    • Detector: FID set to 300°C (Hydrogen flow: 30 mL/min, Air flow: 300 mL/min).

  • System Suitability & Self-Validation: Inject a resolution verification mixture containing the target analyte and p-cresol (a common synthetic precursor). The analytical run is self-validated if the critical pair resolution (

    
    ) between the two peaks is > 2.0, ensuring baseline separation of volatile interferents.
    

Method 3: Quantitative 1H-NMR (Absolute Purity Determination)

Expertise & Causality

Chromatographic methods (HPLC and GC) are relative techniques; they require a high-purity, certified reference standard of the exact analyte to establish a calibration curve. When a certified standard of 4-Methyl-2-[(methylthio)methyl]phenol is unavailable during early drug development, Quantitative Nuclear Magnetic Resonance (qNMR) provides absolute mass fraction purity[4].

By co-dissolving the sample with a certified internal standard (e.g., Maleic acid) and comparing the integrated area of the analyte's distinct proton signals (such as the methylthio singlet at ~2.1 ppm) against the standard's signal, absolute purity is derived based on fundamental quantum mechanical principles. In NMR, the signal area is strictly proportional to the number of resonating nuclei, eliminating the need for analyte-specific response factors[5].

Self-Validating Protocol
  • Sample Preparation: Using a calibrated ultramicrobalance, accurately weigh ~15.00 mg of the sample and ~5.00 mg of Maleic Acid (Internal Standard, NIST traceable). Co-dissolve completely in 0.6 mL of Deuterated Chloroform (

    
    ).
    
  • Acquisition Parameters:

    • Nucleus: 1H at 400 MHz (or higher).

    • Pulse Angle: 90° pulse for maximum signal-to-noise ratio.

    • Relaxation Delay (D1): Must be set to

      
       (longitudinal relaxation time) of the slowest relaxing proton to ensure 99.3% magnetization recovery (typically D1 = 30-60 seconds)[5].
      
    • Scans: 64 transients.

  • System Suitability & Self-Validation: The assay validates itself through signal integrity. The analysis is accepted only if the Signal-to-Noise (S/N) ratio of the integrated peaks exceeds 250:1, the baseline is perfectly flat (zero-order phase corrected), and no overlapping impurity signals are present in the integration regions.

qNMR_Workflow S1 1. Metrological Weighing (Ultramicrobalance) S2 2. Co-dissolution (Analyte + IS in CDCl3) S1->S2 S3 3. NMR Acquisition (D1 > 5*T1) S2->S3 S4 4. Phase & Baseline Correction S3->S4 S5 5. Mass Fraction Calculation S4->S5

Step-by-step quantitative NMR (qNMR) workflow for absolute purity determination.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the three methodologies, allowing researchers to select the optimal assay based on their laboratory's capabilities and regulatory requirements.

ParameterReversed-Phase HPLC-UVCapillary GC-FID1H-qNMR
Primary Separation Mechanism Hydrophobic partitioningBoiling point & polarityMagnetic resonance (No separation)
Detection Principle UV Absorbance (280 nm)Flame IonizationRadiofrequency emission
Reference Standard Required? Yes (Analyte-specific)Yes (Analyte-specific)No (Universal Internal Standard)
Typical LOD 0.05 - 0.1 µg/mL0.1 - 0.5 µg/mL~10 - 50 µg/mL (Instrument dependent)
Typical LOQ 0.2 - 0.5 µg/mL0.5 - 1.0 µg/mL~100 µg/mL
Linearity (

)
> 0.999> 0.995> 0.999 (Inherently linear)
Run Time per Sample 15 - 20 minutes10 - 15 minutes5 - 10 minutes (Post-relaxation)
Best Suited For Degradation products, polar impuritiesVolatile precursors, positional isomersAbsolute purity without standards

Method Selection Matrix

To streamline assay selection during the analytical development lifecycle, utilize the following logical decision matrix based on primary analytical constraints.

Method_Selection Start Primary Analytical Constraint? Q1 Is a certified reference standard available? Start->Q1 Q2 Are volatile precursors the main concern? Q1->Q2 Standard Available qNMR qNMR (Absolute Mass Fraction) Q1->qNMR No Standard HPLC HPLC-UV (Non-volatile Profiling) Q2->HPLC No (e.g., degradation) GC GC-FID (Volatile Profiling) Q2->GC Yes (e.g., p-cresol)

Logical decision matrix for selecting the optimal purity assay methodology.

References

  • Development and Validation of an HPLC–UV–MS–MS Method for Identification and Quantification of Polyphenols AKJournals[Link]

  • EPA-RCA: 8041A: Phenols by Gas Chromatography NEMI.gov[Link]

  • GC-FID Method Note – Phenols (EPA 604) Lucidity[Link]

  • What is qNMR and why is it important? Mestrelab Resources[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories Inc.[Link]

Sources

Comparative Odor Threshold Guide: Methylthiomethyl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the odor thresholds and sensory properties of methylthiomethyl phenols, contrasted with their structural analogs.

Executive Summary & Chemical Distinction

In the analysis of sulfur-containing phenolics, a critical distinction must be made between (Methylthio)phenols and (Methylthiomethyl)phenols . Confusion between these two classes often leads to incorrect sensory predictions.

  • Methylthio Phenols (

    
    ):  The sulfur atom is directly conjugated to the aromatic ring. These are potent "meaty/savory" compounds.
    
  • Methylthiomethyl (MTM) Phenols (

    
    ):  The sulfur atom is separated from the ring by a methylene spacer. These function chemically as hydroxy-benzyl methyl sulfides . Their sensory profile shifts towards "alliaceous" (garlic/onion), "rubbery," or "pungent" notes, typical of isolated sulfides, modified by the phenolic "medicinal" background.
    

This guide focuses on the Methylthiomethyl class (e.g., CAS 4526-41-4), using the well-characterized Methylthio class as a comparative benchmark.

Comparative Odor Threshold Data

The following data synthesizes experimental values and Structure-Activity Relationship (SAR) projections. Note the logarithmic difference in potency between simple phenols and their sulfur-substituted analogs.

Table 1: Odor Thresholds and Sensory Descriptors[1]
Compound ClassSpecific AnalyteCAS NumberOdor Threshold (Air)Odor Threshold (Water)Sensory Descriptors
Target Analyte 2-[(Methylthio)methyl]phenol 4526-41-4 ~2 – 10 ppb ~0.05 – 0.2 ppm Pungent, rubbery, metallic, faint garlic, phenolic.
Structural Analog 2-(Methylthio)phenol1073-29-60.06 – 1.0 ppb0.002 – 0.01 ppmMeaty, savory, ham-like, sulfurous.
Core Pharmacophore Benzyl Methyl Sulfide766-92-7< 1.0 ppb< 0.01 ppmIntense garlic, burnt rubber, coffee-like (at low conc).
Baseline Control Phenol108-95-240 – 6000 ppb4.0 – 50.0 ppmMedicinal, plastic, ink-like.

*Note: Values for 4526-41-4 are projected based on Linear Solvation Energy Relationships (LSER) and comparative volatility data of the Benzyl Methyl Sulfide pharmacophore.

Structure-Activity Relationship (SAR) Analysis

The presence of the methylene spacer (


) in MTM phenols interrupts the 

conjugation between the sulfur lone pair and the aromatic ring.
  • Conjugated (Methylthio): Electron density is delocalized, stabilizing the molecule and creating a specific "savory" receptor fit.

  • Non-Conjugated (MTM): The sulfur behaves more like an aliphatic sulfide (e.g., dimethyl sulfide). Consequently, MTM phenols exhibit the sharp pungency of benzyl sulfides rather than the savory depth of thiophenols.

SAR_Pathway Phenol Phenol (High Threshold, Medicinal) Direct_S Direct Thiolation (-S-Me) Phenol->Direct_S Metabolic/Synthetic Functionalization Spacer_S Methylthiomethylation (-CH2-S-Me) Phenol->Spacer_S Pummerer Rearrangement MT_Phenol 2-(Methylthio)phenol (Conjugated System) Descriptor: Meaty/Savory Direct_S->MT_Phenol High Potency (Low Threshold) MTM_Phenol 2-[(Methylthio)methyl]phenol (Insulated System) Descriptor: Garlic/Rubbery Spacer_S->MTM_Phenol Mod. Potency (Aliphatic Character)

Figure 1: Divergent sensory pathways based on sulfur positioning. The methylene spacer in MTM phenols shifts the odor profile from "savory" to "alliaceous/rubbery".

Experimental Protocol: Determination of Odor Thresholds

To rigorously determine the odor threshold of MTM phenols, a Gas Chromatography-Olfactometry (GC-O) workflow combined with Aroma Extract Dilution Analysis (AEDA) is required. This method isolates the compound from the matrix to prevent masking by the solvent or impurities.

Phase 1: Sample Preparation & Isolation
  • Synthesis/Purification: Ensure the MTM phenol (e.g., CAS 4526-41-4) is >99% pure via HPLC to avoid interference from unreacted thiols (which have lower thresholds).

  • Stock Solution: Dissolve analyte in odor-free dichloromethane or ethanol to a concentration of 1000 ppm.

  • Dilution Series: Prepare a

    
     serial dilution (
    
    
    
    ) ranging from 1000 ppm down to 0.01 ppb.
Phase 2: GC-O Methodology (Self-Validating Protocol)
  • Instrument: Agilent 7890B GC with an Olfactory Detection Port (ODP).

  • Column: DB-WAX (Polar) and DB-5 (Non-polar) to verify retention indices (RI).

  • Panel: 6 trained assessors (screened for specific anosmia to sulfur compounds).

Step-by-Step Workflow:

  • Injection: Inject 1 µL of the dilution series (starting from lowest concentration).

  • Splitting: Effluent is split 1:1 between the FID (Flame Ionization Detector) and the ODP (Nose).

  • Detection: Panelists depress a signal button upon detecting an odor and verbally describe the quality.

  • FD Factor Calculation: The Flavor Dilution (FD) factor is the highest dilution at which the odorant is detected by >50% of the panel.

  • Validation: Re-run on the orthogonal column (e.g., DB-5) to ensure the odor peak aligns with the MTM phenol peak, ruling out co-eluting impurities like dimethyl trisulfide.

GCO_Protocol Start Start: MTM Phenol Sample Dilution Step 1: Serial Dilution (1:3) Matrix: Dichloromethane Start->Dilution GC_Inj Step 2: GC Injection (DB-WAX Column) Dilution->GC_Inj Split Effluent Split (1:1) GC_Inj->Split FID FID Detector (Quantification) Split->FID ODP Olfactory Port (Sensory Detection) Split->ODP Data_Corr Step 3: Retention Time Correlation (Signal vs. Odor) FID->Data_Corr ODP->Data_Corr Calc Step 4: Calculate FD Factor & Convert to OAV Data_Corr->Calc

Figure 2: Workflow for validating odor thresholds using GC-Olfactometry (GC-O) to ensure signal specificity.

Applications and Implications

Drug Development & Synthesis

MTM phenols are often generated as byproducts during the Pummerer rearrangement of sulfoxides or when using DMSO as a solvent in the presence of activators.

  • Risk: Due to their low threshold (~ppb range), trace contamination of MTM phenols in pharmaceutical intermediates can impart a "sulfurous/medicinal" off-odor that is difficult to mask.

  • Mitigation: Monitor reaction mixtures using Headspace-SPME-GC-MS targeting the specific M/Z ions for MTM phenols (typically M+ 154 for the methyl derivative).

Flavor Chemistry

While (Methylthio)phenols are desirable for meat flavors, MTM phenols are generally considered off-flavors in food products, often arising from the degradation of lignin in the presence of sulfur compounds or microbial action on hops and coffee.

References

  • The Good Scents Company. Benzyl Methyl Sulfide: Flavor and Fragrance Data. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10837: 2-(Methylthio)phenol. [Link]

  • Amoore, J. E., & Hautala, E. (1983). Odor as an aid to chemical safety: Odor thresholds compared with threshold limit values and volatilities for 214 industrial chemicals.[1] Journal of Applied Toxicology.[1] [Link]

  • VCF Online. Volatile Compounds in Food: Threshold Values. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-2-[(methylthio)methyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Methyl-2-[(methylthio)methyl]phenol

As drug development and synthetic chemistry advance, researchers frequently encounter bifunctional molecules that present complex hazard profiles. 4-Methyl-2-[(methylthio)methyl]phenol (CAS: 4526-38-9) [1] is one such compound, featuring both a highly reactive phenolic core and a volatile methylthioether moiety. The EPA tracks its hazard profile under DTXSID70493824[2][3].

To ensure absolute safety and operational continuity, laboratory personnel must understand the causality behind the hazards. This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical.

Mechanistic Hazard Assessment

Understanding the molecular structure of 4-Methyl-2-[(methylthio)methyl]phenol dictates our safety approach:

  • The Phenolic Core: Phenols are highly lipophilic and act as permeation enhancers. They can rapidly penetrate standard laboratory gloves and human skin, leading to severe chemical burns, protein denaturation, and systemic toxicity (CNS depression and renal damage).

  • The Methylthioether Moiety: Thioethers (sulfides) are notorious for their extremely low olfactory thresholds (stench) and volatility. Inhalation can cause respiratory irritation. Furthermore, thioethers are susceptible to rapid oxidation, which we can leverage for chemical decontamination.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for handling phenolic compounds. Phenol acts as a solvent for polar polymers like acrylonitrile, rapidly swelling the matrix and permeating the glove. Instead, non-polar elastomers like Butyl Rubber provide superior steric and chemical barriers against phenols.

Table 1: Quantitative Glove Material Breakthrough Analysis for Phenolic Compounds

Glove MaterialThicknessEst. Breakthrough TimeDegradation RatingProcedural Recommendation
Standard Nitrile 0.10 mm< 10 minutesPoorDo not use as primary. Inner layer only.
Neoprene 0.30 mm~ 60 minutesGoodAcceptable for short-term, low-volume transfers.
Butyl Rubber 0.40 mm> 240 minutesExcellentPrimary handling. Highly recommended.
Viton/Butyl 0.40 mm> 480 minutesExcellentHeavy spill response and bulk transfers.

Required PPE Ensemble:

  • Hands: Double-gloving is mandatory. Inner layer: 4-mil Nitrile (for dexterity and baseline splash protection). Outer layer: 16-mil Butyl Rubber.

  • Eye/Face: Indirect-vented chemical splash goggles. Add a polycarbonate face shield if handling >50 mL.

  • Body: Flame-resistant (FR) lab coat with knit cuffs. For bulk transfers, a Tychem® apron is required.

  • Respirator: Handling must occur in a certified fume hood. If a hood is unavailable (e.g., during a spill), a half-mask respirator with Organic Vapor (OV) cartridges (APF 10) is required due to the thioether volatility.

Operational Handling Protocol (Self-Validating System)

Every operational step must include a built-in validation check to ensure the safety barrier remains intact.

Step 1: Environmental Containment Setup

  • Action: Conduct all work inside a certified chemical fume hood.

  • Validation Check: Do not rely solely on the digital monitor. Tape a 2-inch strip of Kimwipe to the bottom of the sash. Validation is successful if the tissue pulls steadily inward. If it hangs vertically, abort the operation.

Step 2: PPE Integrity Verification

  • Action: Inspect and don the double-glove system (Nitrile inner, Butyl outer).

  • Validation Check: Perform a pneumatic leak test on the Butyl gloves prior to donning. Trap air in the glove, twist the cuff, and squeeze. Validation is successful if no air escapes and pressure is maintained.

Step 3: Dispensing and Transfer

  • Action: Use glass or PTFE syringes/pipettes. Avoid standard polystyrene or reactive plastics. Keep the primary container sealed with a septum if possible.

  • Validation Check: Weigh the receiving vial before and after transfer. Validation is successful if the mass matches the calculated theoretical yield without unexplained loss (indicating evaporation/spillage).

Step 4: Primary Decontamination

  • Action: Wipe down the exterior of the sealed primary and secondary containers with a Kimwipe dampened with ethanol, followed by a dry wipe.

  • Validation Check: Perform an olfactory check near the hood exhaust. Validation is successful if no characteristic "stench" (thioether odor) is detectable on the exterior of the sealed vial.

HandlingProtocol N1 1. Pre-Operation Verify Hood Flow (Tissue Test) N2 2. PPE Donning Pneumatic Glove Leak Test N1->N2 N3 3. Material Transfer Glass/PTFE Tools Only N2->N3 N4 4. Containment Seal & Mass Verification N3->N4 N5 5. Decontamination Exterior Ethanol Wipe N4->N5 N6 6. Waste Disposal Non-Halogenated Sulfur Waste N5->N6

Figure 1: Self-validating Standard Operating Procedure (SOP) workflow for compound handling.

Spill Response and Chemical Neutralization

In the event of a spill, the dual hazard (phenolic corrosivity + thioether stench) must be addressed simultaneously. The thioether group can be chemically neutralized via oxidation.

Emergency Spill Protocol:

  • Isolate: Lower the fume hood sash completely. If the spill is outside the hood, evacuate the immediate area.

  • Absorb: Cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use combustible sawdust.

  • Neutralize (Oxidation): Carefully apply a 5% Sodium Hypochlorite (household bleach) solution over the absorbed spill.

    • Causality: The hypochlorite oxidizes the volatile, malodorous methylthioether into a non-volatile, odorless sulfoxide or sulfone.

  • Validate: Wait 15 minutes. Validation is successful when the characteristic thioether stench is completely eliminated , indicating full oxidation.

  • Collect: Scoop the neutralized slurry into a compatible, sealable high-density polyethylene (HDPE) waste container.

SpillLogic Start Spill Detected Check Is spill > 50 mL or outside fume hood? Start->Check Evac Evacuate Area & Call EHS Hazmat Check->Evac Yes Contain Contain Spill (Apply Vermiculite/Sand) Check->Contain No Neutralize Neutralize Odor (Apply 5% Bleach) Contain->Neutralize Verify Verify Decontamination (Odor Elimination Check) Neutralize->Verify

Figure 2: Self-validating spill response decision matrix for thioether-phenols.

Waste Disposal Plan

Improper disposal of sulfur-containing phenolics can lead to hazardous reactions or severe laboratory odor issues.

  • Segregation: Do NOT mix with halogenated waste or strong acids.

  • Labeling: Collect in a dedicated HDPE container labeled strictly as "Hazardous Waste: Non-Halogenated Organics (Contains Sulfur/Phenols)."

  • Storage: Keep the waste container in a secondary containment tray inside a ventilated cabinet until EHS collection.

References

  • U.S. Environmental Protection Agency (EPA). "4-Methyl-2-[(methylsulfanyl)methyl]phenol - DTXSID70493824 Hazard and Exposure." CompTox Chemicals Dashboard. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Phenol - NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132." United States Department of Labor. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-[(methylthio)methyl]phenol
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-[(methylthio)methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.